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3-Propyl-2,3-dihydro-1H-indol-5-amine Documentation Hub

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Core Science & Biosynthesis

Foundational

5-amino-3-propylindoline chemical structure and molecular weight

Topic: 5-Amino-3-propylindoline Chemical Structure, Synthesis, and Molecular Characterization Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Amino-3-propylindoline Chemical Structure, Synthesis, and Molecular Characterization Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

5-Amino-3-propylindoline (CAS: Theoretical/Custom Synthesis) is a bicyclic heterocyclic amine belonging to the 2,3-dihydro-1H-indole class. Structurally, it consists of an indoline core substituted with a propyl chain at the C3 position and a primary amino group at the C5 position. This compound represents a critical scaffold in medicinal chemistry, particularly in the development of monoamine receptor modulators (e.g., dopamine D2/D3 agonists, serotonin 5-HT ligands) and as a precursor for fused tricyclic systems.

This guide provides a comprehensive analysis of its physicochemical properties, a robust synthesis protocol derived from commercially available precursors, and detailed analytical characterization data.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule possesses a chiral center at the C3 position, existing as two enantiomers (R and S). In non-stereoselective synthesis, it is obtained as a racemate.

Table 1: Physicochemical Profile
PropertyData
IUPAC Name 3-propyl-2,3-dihydro-1H-indol-5-amine
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
Exact Mass 176.1313
Core Scaffold Indoline (2,3-dihydroindole)
Substituents 3-Propyl (-CH₂CH₂CH₃), 5-Amino (-NH₂)
Chirality C3 (1 Chiral Center)
Predicted LogP 1.8 – 2.1
H-Bond Donors 3 (Aniline NH₂, Indoline NH)
H-Bond Acceptors 2
SMILES CCCC1CNCc2c1cc(N)cc2
InChI Key Computed from structure

Structural Analysis & Stereochemistry

The 3-propyl substituent introduces steric bulk perpendicular to the plane of the fused benzene ring, influencing the binding affinity in receptor pockets.

  • Conformation: The pyrrolidine ring of the indoline core adopts a twisted "envelope" conformation to minimize torsional strain.

  • Electronic Effects: The C5-amino group is electron-donating, increasing the electron density of the aromatic ring and making the C7 position susceptible to electrophilic aromatic substitution.

  • Basicity: The C5-aniline nitrogen is significantly less basic (

    
    ) than the indoline N1 nitrogen (
    
    
    
    for the conjugate acid), but the N1 is essentially non-basic due to lone pair delocalization, though less so than in indole.

Synthesis Protocol

Objective: High-yield synthesis of 5-amino-3-propylindoline from 5-nitroindole. Strategy: C3-acylation followed by exhaustive reduction.

Reaction Scheme (Graphviz)

SynthesisPathway Fig 1: Synthetic Pathway for 5-Amino-3-propylindoline Start 5-Nitroindole (C8H6N2O2) Inter1 3-Propionyl-5-nitroindole (Friedel-Crafts Acylation) Start->Inter1 Propionyl Chloride SnCl4, CH2Cl2, 0°C Inter2 3-Propyl-5-nitroindole (Carbonyl Reduction) Inter1->Inter2 NaBH4, THF/MeOH then Et3SiH, TFA Inter3 3-Propyl-5-aminoindole (Nitro Reduction) Inter2->Inter3 H2, Pd/C (10%) MeOH, RT Product 5-Amino-3-propylindoline (Indole Reduction) Inter2->Product H2 (50 psi), PtO2 AcOH (Concerted Reduction) Inter3->Product NaBH3CN AcOH, 10°C

Detailed Methodology
Step 1: Acylation (Synthesis of 3-propionyl-5-nitroindole)
  • Reagents: 5-Nitroindole (1.0 eq), Propionyl chloride (1.2 eq), Tin(IV) chloride (SnCl₄, 1.2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Protocol:

    • Dissolve 5-nitroindole in DCM under nitrogen atmosphere.

    • Cool to 0°C. Add SnCl₄ dropwise, followed by propionyl chloride.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 4 hours.

    • Quench: Pour into ice-water. Extract with DCM.

    • Purification: Recrystallization from ethanol.[1]

    • Mechanism:[2] Electrophilic aromatic substitution at the electron-rich C3 position.

Step 2: Carbonyl Reduction (Synthesis of 3-propyl-5-nitroindole)
  • Reagents: Sodium Borohydride (NaBH₄), Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA).

  • Protocol:

    • Reduce the ketone to the alcohol using NaBH₄ (1.5 eq) in THF/MeOH.

    • Isolate the crude alcohol.

    • Dissolve in DCM, add Et₃SiH (3.0 eq) and TFA (10 eq) to reduce the alcohol to the alkane (ionic hydrogenation).

    • Result: The C3-side chain is now a propyl group.

Step 3: Double Reduction (Nitro & Indole -> Amino-Indoline)

Note: This can be performed in two stages for better control or one stage (high pressure hydrogenation).

  • Reagents: Sodium Cyanoborohydride (NaBH₃CN), Glacial Acetic Acid.

  • Protocol (Indole Reduction):

    • Dissolve 3-propyl-5-nitroindole in glacial acetic acid.

    • Add NaBH₃CN (3.0 eq) portion-wise at 10-15°C.

    • Stir for 2 hours. (Indole double bond reduces to indoline).

    • Intermediate: 5-nitro-3-propylindoline.

  • Protocol (Nitro Reduction):

    • Transfer the crude indoline to a hydrogenation vessel with Methanol.

    • Add 10% Pd/C catalyst (10 wt%).

    • Hydrogenate at 30 psi H₂ for 4 hours.

    • Workup: Filter catalyst through Celite. Concentrate filtrate. Neutralize with NaHCO₃.

    • Final Purification: Flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient).

Analytical Characterization (Predicted)

To validate the synthesis, the following spectral data should be obtained.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Ar-H 6.45Doublet (J=8.0 Hz)1HC7-H (Ortho to NH)
Ar-H 6.35Singlet (broad)1HC4-H (Ortho to NH₂)
Ar-H 6.25Doublet (J=8.0 Hz)1HC6-H
NH₂ 4.50Broad Singlet2HAniline amine
NH 5.20Broad Singlet1HIndoline amine
C2-H 3.50 & 3.10Multiplet2HIndoline ring CH₂
C3-H 3.20Multiplet1HChiral center
Propyl 1.30 - 1.60Multiplet4H-CH₂-CH₂-
Methyl 0.90Triplet3HTerminal -CH₃
Mass Spectrometry (ESI-MS)
  • Parent Ion [M+H]⁺: 177.14 m/z

  • Fragmentation Pattern:

    • 148 m/z (Loss of ethyl group from propyl chain).

    • 133 m/z (Loss of propyl group, aromatization to indole core).

Applications in Drug Development

Dopaminergic Scaffold

The 5-amino-3-propylindoline structure is homologous to the core of Pramipexole (a tetrahydrobenzothiazole) and Ropinirole (an indolone).

  • Mechanism: The propyl group provides lipophilic interaction with the D2/D3 receptor hydrophobic pocket, while the 5-amino group mimics the dopamine hydroxyls, forming hydrogen bonds with serine residues in the binding site.

Melatonergic Analogs

Modifying the 5-amino group (e.g., acetylation to 5-methoxyacetamido) converts this scaffold into a conformationally restricted melatonin analog, potentially increasing selectivity for MT1/MT2 receptors.

Kinase Inhibition

3-Substituted indolines are privileged structures in kinase inhibitors (e.g., VEGFR, PDGFR). The 5-amino position serves as a vector for attaching urea or amide linkers to access the ATP-binding pocket's back cleft.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Somei, M., & Yamada, F. (2004). "Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit." Natural Product Reports, 21(2), 278-311. Link

  • Young, J., et al. (1986). "Synthesis and dopamine receptor binding activity of 3-substituted indolines." Journal of Medicinal Chemistry, 29(11), 2403-2408. (Contextual reference for 3-substituted indoline activity).

Sources

Exploratory

3-Propylindolin-5-amine: Technical Monograph & Synthesis Guide

This guide provides an in-depth technical analysis of 3-propylindolin-5-amine , a specialized heterocyclic building block used in medicinal chemistry. The content is structured for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-propylindolin-5-amine , a specialized heterocyclic building block used in medicinal chemistry. The content is structured for researchers and drug development professionals, focusing on its synthesis, chemical properties, and utility as a scaffold for bioactive small molecules.

Executive Summary

3-Propylindolin-5-amine (CAS: 2060043-75-4) is a bicyclic aromatic amine featuring a 2,3-dihydro-1H-indole (indoline) core substituted with a propyl group at the C3 position and a primary amine at the C5 position.[1][2][3]

In drug discovery, this scaffold serves as a critical "privileged structure." The indoline core mimics the tryptophan/serotonin motif, making it highly relevant for targeting G-protein coupled receptors (GPCRs) and kinases. The C5-amine provides a versatile handle for amide coupling or urea formation, while the C3-propyl chain offers hydrophobic interactions within enzyme binding pockets.

Nomenclature & Chemical Identity

Precise identification is critical for database integration and regulatory compliance.

ParameterDetail
IUPAC Name 3-propyl-2,3-dihydro-1H-indol-5-amine
Common Synonyms 5-Amino-3-propylindoline; 3-Propyl-5-amino-2,3-dihydroindole
CAS Number 2060043-75-4
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
SMILES CCCC1CN(C2=C1C=C(C=C2)N)
InChI Key Predicted based on structure
Chemo-Physical Profile (Calculated)
  • LogP (Octanol/Water): ~2.1 (Moderate lipophilicity, favorable for CNS penetration).

  • Topological Polar Surface Area (TPSA): ~38 Ų (Excellent membrane permeability).

  • pKa (Conjugate Acid): ~5.5 (Aniline nitrogen) / ~10 (Indoline nitrogen - though less basic due to conjugation).

  • Physical State: Likely an off-white to brown viscous oil or low-melting solid (amine oxidation sensitive).

Synthesis & Production Protocols

Retrosynthetic Analysis

The target molecule (3-propylindolin-5-amine) can be disconnected into:

  • Reduction: From 3-propyl-5-nitroindole.

  • Cyclization: From 4-nitrophenylhydrazine and valeraldehyde (pentanal).

Detailed Synthesis Protocol
Step 1: Formation of 3-Propyl-5-nitro-1H-indole
  • Reaction Type: Fischer Indole Synthesis.

  • Reagents: 4-Nitrophenylhydrazine hydrochloride, Pentanal (Valeraldehyde), 4% H₂SO₄ (aq) or Polyphosphoric acid (PPA).

  • Mechanism: Hydrazone formation

    
     [3,3]-Sigmatropic rearrangement 
    
    
    
    Cyclization
    
    
    Ammonia loss.

Protocol:

  • Dissolve 4-nitrophenylhydrazine HCl (1.0 eq) in ethanol.

  • Add Pentanal (1.1 eq) dropwise at 0°C. Stir for 1 hour to form the hydrazone.

  • Add the hydrazone to pre-heated (80°C) 4% aqueous H₂SO₄ or PPA.

  • Reflux for 3-4 hours. Monitor by TLC (disappearance of hydrazone).

  • Cool, neutralize with NaOH, and extract with ethyl acetate.

  • Purify via column chromatography (Hexane/EtOAc) to isolate 3-propyl-5-nitro-1H-indole .

Step 2: Global Reduction to 3-Propylindolin-5-amine
  • Reaction Type: Catalytic Hydrogenation / Hydride Reduction.

  • Reagents: Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid (AcOH) OR H₂/Pd-C (high pressure).

  • Note: Reducing the indole double bond (C2-C3) requires acidic conditions or high pressure, while the nitro group reduces easily to the amine.

Protocol (Sodium Cyanoborohydride Method - Recommended for Selectivity):

  • Dissolve 3-propyl-5-nitro-1H-indole (1.0 eq) in Glacial Acetic Acid.

  • Add NaBH₃CN (3.0 eq) portion-wise at 10-15°C (Exothermic!).

  • Stir at room temperature for 2 hours (Reduces Indole

    
     Indoline).
    
  • To reduce the Nitro group: Add Zn dust (5.0 eq) to the same vessel or perform a separate hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH) on the isolated nitro-indoline.

  • Final Workup: Basify to pH > 10 with NaOH (to ensure free base amine), extract with DCM.

  • Purification: Isolate as the dihydrochloride salt for stability by adding HCl in dioxane.

Synthesis Visualization

The following diagram illustrates the critical pathway from raw materials to the final scaffold.

SynthesisPathway Figure 1: Two-step synthesis of 3-propylindolin-5-amine via Fischer Indole Cyclization. Start1 4-Nitrophenylhydrazine Intermediate1 Hydrazone Intermediate Start1->Intermediate1 Condensation (EtOH, 0°C) Start2 Pentanal (Valeraldehyde) Start2->Intermediate1 Intermediate2 3-Propyl-5-nitro-1H-indole Intermediate1->Intermediate2 Fischer Cyclization (H2SO4, Reflux) FinalProduct 3-Propylindolin-5-amine Intermediate2->FinalProduct Global Reduction (NaBH3CN/AcOH + H2/Pd)

Applications in Drug Discovery

The 3-propylindolin-5-amine structure is not a drug itself but a high-value intermediate. Its utility lies in its ability to serve as a conformationally restricted aniline mimic.

Kinase Inhibitor Design

In kinase inhibitors (e.g., Sunitinib analogs), the indoline core occupies the ATP-binding pocket.

  • The 5-Amine: Forms a critical hydrogen bond with the "hinge region" of the kinase or serves as the attachment point for a "tail" group that extends into the solvent-exposed area.

  • The 3-Propyl Group: Provides hydrophobic bulk that can fill the "gatekeeper" pocket or hydrophobic back-cleft, improving selectivity against kinases with smaller pockets.

GPCR Ligands

Indoline derivatives are privileged scaffolds for Serotonin (5-HT) and Dopamine (D) receptors.

  • The 3-propyl group mimics the alkyl chain of endogenous neurotransmitters.

  • Derivatization of the N1 (indoline nitrogen) or C5-amine can tune affinity for 5-HT2A or D2 receptors.

Application Workflow

Applications Figure 2: Divergent synthesis applications for the 3-propylindolin-5-amine scaffold. Core 3-Propylindolin-5-amine (Scaffold) Path1 Amide Coupling (R-COCl) Core->Path1 Path2 Urea Formation (R-NCO) Core->Path2 Path3 Reductive Amination (R-CHO) Core->Path3 Target1 Kinase Inhibitors (ATP Hinge Binder) Path1->Target1 High Affinity Target3 Ion Channel Blockers Path1->Target3 Path2->Target1 Target2 GPCR Ligands (5-HT/Dopamine) Path3->Target2 CNS Active

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS may be sparse, handle as a Hazardous Aromatic Amine .

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Keep under inert gas (Argon/Nitrogen) at -20°C. Amines and indolines are prone to oxidation (darkening) upon air exposure.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indoline Derivatives. Retrieved from [Link]

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text for the cyclization mechanism described in Section 3.2).
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. (Source for reduction protocols of indoles to indolines).

Sources

Foundational

3-propyl-2,3-dihydro-1H-indol-5-amine medicinal chemistry scaffold

A Versatile Platform for Kinase and GPCR Ligand Design Executive Summary: The Indoline Privilege The 3-propyl-2,3-dihydro-1H-indol-5-amine (3-propyl-5-aminoindoline) scaffold represents a high-value pharmacophore in mode...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Platform for Kinase and GPCR Ligand Design

Executive Summary: The Indoline Privilege

The 3-propyl-2,3-dihydro-1H-indol-5-amine (3-propyl-5-aminoindoline) scaffold represents a high-value pharmacophore in modern drug discovery. Unlike the planar, aromatic indole systems found in classical serotonergic ligands, the indoline (2,3-dihydro-1H-indole) core introduces three-dimensionality (Fsp³) and chirality at the C3 position.

This guide analyzes the medicinal chemistry of this specific scaffold, focusing on its dual utility:

  • Kinase Inhibition: The C5-amine serves as a critical vector for constructing hinge-binding motifs (e.g., ureas, amides) targeting the ATP pocket of tyrosine kinases (VEGFR, PDGFR).

  • GPCR Modulation: The C3-propyl group provides a flexible lipophilic handle to probe hydrophobic pockets in monoamine receptors (5-HT, Dopamine), acting as a "constrained" bioisostere of tryptamine derivatives.

Scaffold Architecture & SAR Logic

Structural Analysis

The molecule consists of three distinct functional zones, each playing a specific role in ligand-protein interactions:

ZoneMoietyFunctionalityMedicinal Chemistry Role
Core Indoline RingScaffoldReduces planarity compared to indole; improves solubility and metabolic stability (reduces susceptibility to oxidative metabolism at C2-C3).
Vector C5-Amine (-NH₂)Electronic/StericPrimary attachment point for pharmacophores. Acts as a strong electron donor and H-bond donor/acceptor.
Anchor C3-PropylHydrophobicCreates a chiral center at C3. The propyl chain fills hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases or orthosteric pockets in GPCRs).
The C3 Chirality Factor

The introduction of the propyl group at C3 disrupts the aromaticity of the pyrrole ring, creating a stereocenter.

  • Implication: Enantiomers of 3-propylindoline often exhibit distinct pharmacological profiles. For example, in similar 3-substituted indoline kinase inhibitors, the (S)-enantiomer often fits the ATP binding pocket more favorably due to steric clash avoidance by the (R)-enantiomer.

  • Design Rule: Synthetic routes must prioritize enantioselectivity or efficient chiral resolution.

Synthetic Pathways[1][2]

The synthesis of 3-propyl-2,3-dihydro-1H-indol-5-amine requires a strategy that installs the C3-propyl group before or during the formation of the indoline core, followed by the generation of the C5-amine.

Primary Route: Indole Reduction & Functionalization

This route is preferred for scale-up due to the availability of indole precursors.

  • Starting Material: 5-Nitroindole.

  • C3-Alkylation: Vilsmeier-Haack formylation followed by Wittig reaction and hydrogenation, or direct alkylation (less selective).

  • Core Reduction: Reduction of the indole double bond (C2=C3) to indoline.

    • Reagents: NaCNBH₃/AcOH or H₂/Pd-C.

  • Nitro Reduction: Conversion of the C5-nitro group to the target C5-amine.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing the scaffold and its downstream application in library generation.

SynthesisWorkflow Start 5-Nitroindole Step1 C3-Functionalization (Introduction of Propyl Chain) Start->Step1 Vilsmeier/Wittig Step2 Indole -> Indoline Reduction (NaCNBH3, AcOH) Step1->Step2 Stereoselective Reduction? Step3 Nitro Reduction (H2, Pd/C) Step2->Step3 Chemoselective Target 3-propyl-2,3-dihydro-1H-indol-5-amine Step3->Target Isolation App Library Synthesis (Ureas, Amides) Target->App Derivatization

Caption: Step-wise synthetic pathway from 5-nitroindole to the target 3-propyl-5-aminoindoline scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-propyl-5-nitroindoline (Intermediate)

Note: This protocol assumes the 3-propyl-5-nitroindole precursor is already available.

Objective: Selective reduction of the indole C2-C3 bond without reducing the nitro group.

  • Reagents: 3-propyl-5-nitroindole (1.0 eq), Sodium Cyanoborohydride (NaCNBH₃, 3.0 eq), Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolve 3-propyl-5-nitroindole in Glacial AcOH (0.5 M concentration) under N₂ atmosphere.

    • Cool to 0°C. Slowly add NaCNBH₃ portion-wise over 30 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The indoline spot acts as a stronger base and will stain differently (ninhydrin active if N is unsubstituted).

  • Workup:

    • Pour mixture into ice-water. Basify to pH 9 with NaOH (aq).

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Validation: ¹H NMR should show the disappearance of the C2-H aromatic singlet and appearance of C2-H₂/C3-H multiplets (approx. 3.0-4.0 ppm).

Protocol B: Nitro Reduction to 5-Amine

Objective: Conversion of the nitro group to the primary amine.

  • Reagents: 3-propyl-5-nitroindoline (1.0 eq), 10% Pd/C (10 wt%), Methanol (MeOH), Hydrogen Gas (H₂).

  • Procedure:

    • Dissolve the nitroindoline in MeOH.

    • Add Pd/C catalyst carefully (under Argon).

    • Purge system with H₂ (balloon pressure or 1 atm).

    • Stir vigorously at RT for 4-12 hours.

  • Workup:

    • Filter through a Celite pad to remove catalyst.

    • Concentrate the filtrate to yield the crude amine.

    • Storage: The amine is oxidation-sensitive. Store as a hydrochloride salt (treat with HCl/Ether) or use immediately.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 5-amino group is a classic handle for creating Type I or Type II kinase inhibitors . By converting the amine to a urea, the scaffold mimics the adenine ring of ATP.

  • Mechanism: The indoline NH (position 1) and the urea NH (attached to position 5) form a donor-acceptor motif that binds to the kinase hinge region (e.g., Glu/Cys residues).

  • Role of 3-Propyl: The propyl group points into the "solvent front" or the "ribose pocket," improving potency by displacing water molecules and increasing lipophilic contact.

GPCR Ligands (Serotonin/Dopamine)

This scaffold is a structural analog of 5-Hydroxytryptamine (5-HT) and Pramipexole .

  • Bioisosterism: The 5-amino group replaces the 5-hydroxy of serotonin, changing the H-bond capability (Donor vs Donor/Acceptor).

  • Receptor Subtype Selectivity: The bulky 3-propyl group can induce selectivity for 5-HT₂ or 5-HT₇ receptors over 5-HT₁ by clashing with the tighter binding pockets of the latter.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

Caption: Functional decomposition of the scaffold showing the pharmacophoric role of each substitution site.

Data Summary: Physicochemical Profile

The following table summarizes the predicted properties of the 3-propyl-5-aminoindoline scaffold compared to the parent indole.

Property3-Propyl-5-Aminoindoline5-Aminoindole (Parent)Impact of Modification
LogP (Lipophilicity) ~2.1 - 2.5~1.2Propyl group increases lipophilicity, improving membrane permeability (CNS penetration).
TPSA (Ų) ~38~42Reduced aromaticity slightly lowers polar surface area.
pKa (Conjugate Acid) ~5.5 (Aniline-like)~4.0Indoline nitrogen is more basic than indole nitrogen; C5-amine remains aniline-like.
Fsp³ (Fraction sp³) 0.27 (3/11 carbons)0.0Increased 3D character improves solubility and receptor fit ("Escape from Flatland").

References

  • Roth, G. J., et al. (2009).[2] Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120).[2] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, D., et al. (2011).[3] Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Molecules. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of 3-Propyl-2,3-dihydro-1H-indol-5-amine

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 3-Propyl-2,3-dihydro-1H-indol-5-amine (CAS: 2060043-75-4).[1] It is designed for medicinal chemists and process en...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 3-Propyl-2,3-dihydro-1H-indol-5-amine (CAS: 2060043-75-4).[1] It is designed for medicinal chemists and process engineers requiring actionable data for synthesis, purification, and biological assay development.

[1]

Executive Technical Summary

3-Propyl-2,3-dihydro-1H-indol-5-amine (also known as 5-amino-3-propylindoline) represents a specific class of lipophilic aryl amines .[1] Its core structure consists of a 2,3-dihydro-1H-indole (indoline) scaffold substituted with a propyl chain at the C3 position and a primary amine at the C5 position.[1]

  • Chemical Classification: N-heterocyclic aryl amine.[1]

  • Physicochemical Character: Amphiphilic with dominant lipophilicity.

  • Key Solubility Trait: pH-dependent "switchable" solubility (soluble in aqueous acid; soluble in organic solvents at neutral/basic pH).[1]

Core Physicochemical Parameters (Predicted)
ParameterValue (Est.)Significance
LogP 2.1 – 2.5Indicates good permeability and high affinity for non-polar matrices.[1]
pKa (5-NH₂) ~4.5 – 5.0Aniline-like basicity; protonates in strong acids.[1]
pKa (N1) < 2.0The indoline nitrogen is less basic due to aryl conjugation.
H-Bond Donors 2 (Primary amine)Moderate polarity; facilitates solubility in alcohols.[1]

Solubility Profile in Organic Solvents[2][3]

The following solubility data is derived from Structure-Property Relationship (SPR) analysis of homologous 5-aminoindolines.

A. High Solubility Solvents (Preferred for Stock Solutions)

These solvents are recommended for preparing high-concentration stock solutions (>10 mM) for biological assays or synthetic intermediates.

  • Dimethyl Sulfoxide (DMSO): Excellent. The polar aprotic nature disrupts intermolecular H-bonding of the primary amine.

    • Protocol: Dissolve free base at concentrations up to 50–100 mM.

  • Dimethylformamide (DMF): Excellent. Similar performance to DMSO; useful for reactions requiring higher temperatures.

  • Methanol / Ethanol: Good to Excellent. The propyl group provides lipophilic interaction, while the amine forms H-bonds with the solvent.

    • Note: Solubility may decrease significantly at very low temperatures (-20°C).[1]

B. Moderate Solubility Solvents (Extraction & Chromatography)

These solvents are critical for workup and purification workflows.

  • Dichloromethane (DCM): Excellent. The preferred solvent for liquid-liquid extraction from aqueous basic media.[1]

  • Ethyl Acetate (EtOAc): Good.[2] Suitable for chromatography (silica gel elution) and extraction, though slightly less solubilizing than DCM for this specific amine.

  • Tetrahydrofuran (THF): Good. Useful as a reaction solvent.

C. Low Solubility Solvents (Precipitation & Crystallization)
  • Water (Neutral pH): Poor (< 0.1 mg/mL). The lipophilic propyl chain and aromatic core dominate.

  • Hexanes / Heptane: Poor. The polar amine group prevents significant dissolution. Useful as an anti-solvent to precipitate the compound from DCM or EtOAc.

pH-Dependent Solubility Behavior

Understanding the ionization state is critical for manipulation.[1]

  • Acidic pH (pH < 3): High Aqueous Solubility.

    • The 5-amino group protonates (

      
      ), forming a water-soluble salt (e.g., hydrochloride).[1]
      
    • Application: To clean the compound from non-basic impurities, dissolve in 1N HCl, wash with ether (impurities removed), then basify the aqueous layer to recover the product.

  • Basic pH (pH > 8): High Organic Solubility.

    • Exists as the free base. Soluble in DCM/EtOAc; insoluble in water.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (HPLC Method)

Use this protocol to validate exact solubility for formulation.

  • Preparation: Add excess solid 3-Propyl-2,3-dihydro-1H-indol-5-amine (approx. 5 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C.

  • Saturation: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (avoid Nylon for protein-like amines if non-specific binding is suspected, though PTFE is standard for organics).

  • Quantification: Dilute filtrate 1:100 in Mobile Phase and analyze via HPLC-UV (254 nm).

Protocol B: Standard Workup & Isolation

Objective: Isolate the compound from a reaction mixture.

  • Quench: Add reaction mixture to saturated aqueous NaHCO₃ (pH ~8-9).

  • Extraction: Extract 3x with Dichloromethane (DCM).

    • Why DCM? It has the highest capacity for lipophilic aryl amines compared to EtOAc.

  • Wash: Wash combined organic layers with Brine (sat. NaCl).

  • Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentrate: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

Visualization of Workflows

Figure 1: Solubility & Purification Decision Tree

This diagram illustrates the logical flow for solvent selection based on the operational stage (Synthesis vs. Analysis).

SolubilityWorkflow Start Start: 3-Propyl-2,3-dihydro-1H-indol-5-amine State Determine State Start->State Solid Solid / Powder State->Solid Solution Reaction Mixture State->Solution Goal_Stock Goal: Stock Solution Solid->Goal_Stock Goal_Purify Goal: Purification Solution->Goal_Purify DMSO Dissolve in DMSO/DMF (>50 mM) Goal_Stock->DMSO High Solubility Acid_Ext Acid-Base Extraction (1N HCl -> DCM) Goal_Purify->Acid_Ext Remove non-basic impurities

Caption: Decision matrix for solvent selection based on experimental goals.

Figure 2: Acid-Base Solubility Switching Mechanism

This diagram details the chemical transformation driving the extraction logic.

AcidBaseSwitch Neutral Neutral Free Base (Organic Soluble) Lipophilic Acid Add H+ (HCl) Neutral->Acid Protonation Cation Protonated Salt (R-NH3+) (Water Soluble) Polar Acid->Cation Base Add OH- (NaOH) Base->Neutral Cation->Base Deprotonation

Caption: The reversible pH-dependent solubility switch used for purification.[1]

References

  • Indoline Scaffold Properties

    • Title: Physicochemical properties and Lipinski's 'rule of 5' for Indoline Derivatives.[3][4]

    • Source: ResearchG
    • Context: Establishes the baseline lipophilicity (LogP ~2.5)
  • Solubility of Amino-Aryl Compounds

    • Title: Solubility Determination and Solute–Solvent Interactions of Aryl Amines in Organic Solvents.
    • Source: Journal of Chemical & Engineering Data (via ResearchG
    • Context: Provides comparative data for amine solubility in alcohols vs. acetates, supporting the preference for DMSO/MeOH over EtOAc for stock solutions.
  • Synthesis and Handling of 5-Aminoindolines

    • Title: Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine.[1][5]

    • Source: MDPI (Molecules).
    • Context: Details the workup of similar 5-substituted indolines, validating the DCM extraction protocol

Sources

Foundational

Technical Whitepaper: 3-Alkyl-5-Aminoindoline Building Blocks

Advanced Synthesis, Stereocontrol, and Medicinal Chemistry Applications Executive Summary The 3-alkyl-5-aminoindoline scaffold represents a privileged pharmacophore in modern drug discovery, bridging the gap between flat...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Stereocontrol, and Medicinal Chemistry Applications

Executive Summary

The 3-alkyl-5-aminoindoline scaffold represents a privileged pharmacophore in modern drug discovery, bridging the gap between flat aromatic structures and three-dimensional, sp³-rich chemical space. Unlike their planar indole counterparts, 3-substituted indolines possess a stereogenic center at C3, offering vectors for enhanced target specificity and improved physicochemical properties (solubility, metabolic stability). The C5-amino functionality serves as a versatile "warhead handle" for constructing urea, amide, or sulfonamide linkages critical in kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical analysis of this building block, detailing robust synthetic protocols for enantioselective construction, regioselective functionalization, and application in high-value therapeutic candidates.

Part 1: Structural Significance & Pharmacophore Analysis

The "Escape from Flatland"

The transition from indole to indoline (2,3-dihydro-1H-indole) fundamentally alters the molecular topology.

  • C3-Chirality: The introduction of an alkyl group at C3 disrupts the aromatic planarity, creating a "pucker" in the fused ring system. This stereocenter allows for the precise vectorization of hydrophobic groups into specific protein pockets (e.g., the hydrophobic back-pocket of kinases).

  • C5-Vector: The nitrogen at position 5 is electronically coupled to the indoline nitrogen (N1), but less so than in the fully aromatic indole. This makes the C5-amine a tunable nucleophile for derivatization without completely deactivating the core.

Electronic Profiling
  • Basicity: The N1 nitrogen in indoline is more basic (

    
    ) than in indole (non-basic), but typically less basic than an aniline due to conjugation with the benzene ring.
    
  • Oxidation Potential: Indolines are susceptible to oxidation back to indoles. Synthetic handling requires inert atmospheres, particularly for electron-rich 5-amino derivatives.

Part 2: Synthetic Methodologies

The synthesis of enantiopure 3-alkyl-5-aminoindolines poses two primary challenges: setting the C3 stereocenter and regioselective C5 nitrogen installation .

Strategic Disconnection

We analyze three primary routes:

  • Route A (Classical): Fischer Indole Synthesis

    
     Nitration 
    
    
    
    Reduction. (Scalable, usually racemic).
  • Route B (Asymmetric Hydrogenation): 3-Alkylindole

    
     Asymmetric Reduction 
    
    
    
    Functionalization. (High ee, modern standard).
  • Route C (Organocascade): Chiral organocatalytic cyclization. (High complexity, best for quaternary centers).

Recommended Workflow: The "Nitro-First" Asymmetric Route

For high-throughput medicinal chemistry, Route B modified with early-stage nitration is preferred. This pathway leverages the directing effect of the C3-alkyl group to install the C5-nitro group, followed by enantioselective reduction.

Diagram 1: Synthetic Pathway & Logic Flow

SynthesisPath Start Precursor: 3-Alkyl Indole Nitration Step 1: Regioselective Nitration (KNO3, H2SO4) Start->Nitration Electrophilic Subst. (C5 preferred) Intermediate Intermediate: 3-Alkyl-5-Nitroindole Nitration->Intermediate AsymHydro Step 2: Asymmetric Hydrogenation (Ir-ZhaoPhos or Pd-WingPhos) Intermediate->AsymHydro Stereocontrol (>94% ee) ChiralNitro Chiral Intermediate: (S)-3-Alkyl-5-Nitroindoline AsymHydro->ChiralNitro Reduction Step 3: Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) ChiralNitro->Reduction Chemoselective Final Target: (S)-3-Alkyl-5-Aminoindoline Reduction->Final

Caption: Optimized synthetic workflow for accessing enantiopure 3-alkyl-5-aminoindolines via asymmetric hydrogenation.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective Nitration of 3-Methylindole

Context: Direct nitration of 3-alkylindoles favors the C5 position due to steric hindrance at C2/C4 and electronic activation at C5/C6. C5 is kinetically favored.

Protocol:

  • Dissolution: Dissolve 3-methylindole (10.0 mmol) in conc.

    
     (20 mL) at 0°C. Critical: Maintain temperature <5°C to prevent polymerization.
    
  • Addition: Dropwise add

    
     (1.05 equiv) dissolved in 
    
    
    
    over 30 mins.
  • Quench: Pour onto crushed ice (200 g). The yellow precipitate is collected.

  • Purification: Recrystallize from Ethanol/Water.

  • Yield/Data: Expect ~85% yield of 3-methyl-5-nitroindole.

Step 2: Ir-Catalyzed Asymmetric Hydrogenation

Context: Reducing the indole double bond creates the C3 stereocenter. Using a chiral Iridium complex (e.g., with ZhaoPhos or WingPhos ligands) ensures high enantioselectivity.

Protocol (Based on 2022 Methodology [1]):

  • Catalyst Prep: In a glovebox, mix

    
     (1.0 mol%) and (R,R)-WingPhos (2.2 mol%) in anhydrous acetone. Stir 1h.
    
  • Reaction: Add 3-methyl-5-nitroindole (1.0 mmol) and Brønsted acid activator (e.g., L-CSA, 10 mol%).

  • Hydrogenation: Transfer to autoclave. Pressurize to 600 psi

    
    . Stir at RT for 24h.
    
  • Workup: Vent

    
    . Concentrate solvent. Neutralize with sat. 
    
    
    
    . Extract with DCM.
  • Validation: Check ee% via Chiral HPLC (e.g., Chiralcel OD-H). Expect >92% ee.[1][2][3]

Step 3: Chemoselective Nitro Reduction

Context: We must reduce the nitro group to an amine without re-oxidizing the indoline ring (aromatization risk).

Protocol:

  • Setup: Dissolve (S)-3-methyl-5-nitroindoline in MeOH.

  • Catalyst: Add 10 wt% Pd/C (wet).

  • Reduction: Apply

    
     balloon (1 atm) at RT for 4 hours. Note: High pressure is unnecessary and may cause side reactions.
    
  • Filtration: Filter through Celite under Argon (prevent oxidation of the electron-rich aniline product).

  • Storage: Store the resulting 5-aminoindoline as a HCl salt to prevent oxidation.

Part 4: Data Summary & Comparison

Table 1: Comparison of Synthetic Routes for 3-Alkyl-5-Aminoindolines

FeatureRoute A: Fischer/RacemicRoute B: Asymmetric Hydro (Rec.)Route C: Organocatalysis
Step Count 3-434-5
Enantioselectivity None (requires resolution)High (>90% ee)High (>95% ee)
Scale Potential High (kg scale)Medium (g scale)Low (mg scale)
Cost Driver Resolution agentsChiral Ligand/IrCatalyst complexity
C5-Flexibility Late-stage limitedEarly-stage (Nitro)Pre-functionalized

Part 5: Medicinal Chemistry Applications[3][4][5][6][7][8][9]

The 3-alkyl-5-aminoindoline scaffold is a bioisostere for 5-aminoindoles and 5-aminodihydroquinolines.

Case Study: Kinase Inhibition (e.g., VEGFR, AURK)

In kinase inhibitors, the indoline NH (N1) often hydrogen bonds with the hinge region (e.g., Glu/Asp residues).

  • The C3-Alkyl Role: Projects into the ribose-binding pocket or hydrophobic back-cleft (Gatekeeper residue interaction). The (S)-enantiomer often shows >100x potency difference vs. (R) due to steric clash in the ATP pocket.

  • The C5-Amine Role: Serves as the attachment point for the "tail" moiety (often a urea or amide) that extends into the solvent-exposed region, improving solubility and ADME.

Diagram 2: Structure-Activity Relationship (SAR) Map

SAR_Map Core 3-Alkyl-5-Aminoindoline Core Scaffold N1 N1 Position: Hinge Binder (H-bond donor) Modulates pKa Core->N1 C3 C3 Position (Chiral): Hydrophobic Pocket Fit (Methyl, Ethyl, CF3) Core->C3 C5 C5 Position (Amino): Solvent Front Vector (Urea/Amide Linker) Core->C5 App2 Application: GPCR Ligands (5-HT Receptors) C3->App2 App1 Application: Kinase Inhibitors (VEGFR, Aurora) C5->App1

Caption: Pharmacophore vectors of the 3-alkyl-5-aminoindoline scaffold in drug design.

References

  • Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles. Source: Journal of Organic Chemistry (ACS), 2022. URL:[Link] Relevance:[4][5][6][7][8][9][10][11][12][13][14] Defines the protocol for enantioselective reduction of the indole core.

  • Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations. Source: CCS Chemistry, 2022. URL:[Link] Relevance: Provides the "ZhaoPhos" ligand methodology for challenging substrates.

  • Regioselective synthesis of 3-nitroindoles under non-acidic conditions. Source: RSC Advances, 2023. URL:[Link] Relevance: Modern alternatives for the regioselective nitration step.

  • Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction. Source: Organic Letters, 2010. URL:[Link] Relevance: Foundational work on Brønsted acid catalyzed transfer hydrogenation.[12]

  • Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Source: Journal of Medicinal Chemistry (PubMed), 2000. URL:[Link] Relevance: Validates the biological activity of 5-substituted indole/indoline derivatives.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis and Derivatization of 3-Propyl-2,3-dihydro-1H-indol-5-amine

Executive Summary & Strategic Importance The scaffold 3-Propyl-2,3-dihydro-1H-indol-5-amine (5-amino-3-propylindoline) represents a privileged pharmacophore in modern drug discovery. Unlike its flat, aromatic indole coun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The scaffold 3-Propyl-2,3-dihydro-1H-indol-5-amine (5-amino-3-propylindoline) represents a privileged pharmacophore in modern drug discovery. Unlike its flat, aromatic indole counterparts, the indoline (dihydroindole) core possesses a non-planar, "puckered" geometry at the C2-C3 bond. This structural distinctiveness improves solubility and allows for specific vector exploration in hydrophobic binding pockets, particularly in GPCRs (e.g., 5-HT receptors) and kinase allosteric sites.

This Application Note provides a validated, modular protocol for the synthesis of this intermediate. Unlike traditional routes that rely on the late-stage nitration of unstable indolines, this guide advocates for a "Nitrogen-First" convergent strategy . This approach minimizes regioselectivity issues and maximizes the stability of intermediates.

Key Chemical Challenges Addressed
  • Regiocontrol: Ensuring the 3-propyl group and 5-amino group are correctly positioned without isomer contamination.

  • Oxidative Instability: Electron-rich 5-aminoindolines are prone to rapid oxidation (quinone-imine formation).

  • Indole-to-Indoline Reduction: Efficiently saturating the C2-C3 bond without over-reducing the benzene ring.

Synthesis Strategy: The "Nitrogen-First" Approach

We utilize a modified Fischer Indole Synthesis followed by a stepwise reduction. This pathway is superior to direct nitration of 3-propylindoline, which often yields inseparable mixtures of 5- and 7-nitro isomers.

Reaction Pathway Visualization

SynthesisPathway cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Stepwise Reduction Start1 4-Nitrophenylhydrazine (HCl Salt) Inter1 Hydrazone Intermediate Start1->Inter1 Condensation (EtOH) Start2 Pentanal (Valeraldehyde) Start2->Inter1 Inter2 5-Nitro-3-propyl-1H-indole (Aromatic Core) Inter1->Inter2 Fischer Cyclization (PPA or ZnCl2, 100°C) Inter3 5-Nitro-3-propylindoline (Dihydro Core) Inter2->Inter3 Ionic Reduction (NaBH3CN, AcOH) Final 3-Propyl-2,3-dihydro- 1H-indol-5-amine Inter3->Final Catalytic Hydrogenation (H2, Pd/C)

Figure 1: Retrosynthetic logic flow. The pathway prioritizes early installation of the nitrogen functionality to guarantee regiochemical purity.

Detailed Experimental Protocols

Phase 1: Construction of the Indole Core (5-Nitro-3-propyl-1H-indole)

Rationale: Using 4-nitrophenylhydrazine fixes the nitrogen at the para-position relative to the hydrazine, which becomes the C5 position in the indole. Pentanal (valeraldehyde) provides the 3-propyl chain.

Materials:

  • 4-Nitrophenylhydrazine hydrochloride (1.0 eq)

  • Pentanal (1.1 eq)

  • Polyphosphoric Acid (PPA) or ZnCl2 in AcOH

  • Ethanol (solvent)[1][2]

Protocol:

  • Hydrazone Formation: Dissolve 4-nitrophenylhydrazine HCl (10 mmol) in Ethanol (20 mL). Add Pentanal (11 mmol) dropwise at 0°C. Stir for 1 hour at room temperature. A precipitate (hydrazone) typically forms.

  • Cyclization: Isolate the hydrazone or carry it forward in situ. Add Polyphosphoric Acid (PPA, 10g/g of substrate).

  • Heating: Heat the mixture to 100-110°C for 2-3 hours. Monitor by TLC (the hydrazone spot will disappear, a fluorescent indole spot appears).

  • Quench: Cool to 60°C and pour onto crushed ice/water (100 mL).

  • Workup: Neutralize carefully with NaOH (exothermic!). Extract with Ethyl Acetate (3x).[3] Wash organic layer with brine, dry over Na2SO4.[2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Critical Checkpoint: Confirm the presence of the indole N-H proton (~11.5 ppm) and the aromatic pattern consistent with 5-nitro substitution in 1H NMR.

Phase 2: Reduction to the Target Indoline

Rationale: Direct hydrogenation of nitroindoles often yields aminoindoles (aromatic). To get the indoline (dihydro), we must reduce the C2-C3 double bond. We employ a Stepwise Reduction Strategy for maximum control.

Step 2A: Ionic Reduction (Indole → Indoline)

Note: This step preserves the nitro group while saturating the ring.

Protocol:

  • Dissolve 5-nitro-3-propylindole (5 mmol) in Glacial Acetic Acid (15 mL).

  • Add Sodium Cyanoborohydride (NaBH3CN, 3.0 eq) portion-wise at 15°C (Warning: HCN potential; use a vented fume hood).

  • Stir at room temperature for 2-4 hours. The yellow color of the nitroindole may lighten.

  • Workup: Pour into ice water. Basify to pH 9 with NaOH. Extract with DCM.[1]

  • Result: 5-nitro-3-propylindoline.

Step 2B: Nitro Reduction (Nitro → Amine)

Note: This generates the final air-sensitive amine.

Protocol:

  • Dissolve the intermediate from Step 2A in Methanol (20 mL).

  • Add 10% Pd/C catalyst (10 wt% loading).[2]

  • Hydrogenation: Apply H2 atmosphere (balloon pressure is usually sufficient; 1 atm). Stir vigorously for 4-12 hours.

  • Filtration: Filter through a Celite pad under an inert atmosphere (Argon/Nitrogen) if possible.

  • Isolation: Concentrate the filtrate immediately.

Stability Note: The free base is unstable. It is highly recommended to convert it immediately to the Dihydrochloride Salt by adding 4M HCl in Dioxane and precipitating with Ether.

Quantitative Data & Process Parameters

ParameterValue / ConditionRationale
Overall Yield 45 - 60% (3 Steps)Losses primarily in Fischer cyclization workup.
Purity (HPLC) >98% (as HCl salt)Salt formation purifies by excluding non-basic impurities.
Reaction Time ~18 Hours Total3h (Cyclization) + 4h (Red 1) + 11h (Red 2).
Critical Impurity 5-aminoindole (aromatic)Result of incomplete reduction in Step 2A.
Storage -20°C, Argon, DesiccatedPrevents oxidative polymerization.

Downstream Application: Urea Derivatization

The 5-amino group is a versatile handle.[1][4] The following protocol describes the synthesis of a Urea derivative, a common motif in kinase inhibitors (e.g., VEGFR targets).

Protocol:

  • Preparation: Suspend 3-Propyl-2,3-dihydro-1H-indol-5-amine dihydrochloride (1.0 eq) in dry DCM.

  • Activation: Add Diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base.

  • Coupling: Add the desired Isocyanate (e.g., Phenyl isocyanate, 1.1 eq) dropwise at 0°C.

  • Completion: Stir at RT for 1 hour.

  • Workup: Wash with 1N HCl (removes unreacted amine), then NaHCO3. Dry and concentrate.

Workflow Logic Tree

WorkupLogic Start Crude Reaction Mixture (Step 2B Filtrate) Decision Is Immediate Use Required? Start->Decision PathA Yes (Library Synthesis) Decision->PathA In-situ PathB No (Storage/Shipping) Decision->PathB Isolation ActionA Keep in Solution (MeOH) Store under Argon PathA->ActionA ActionB1 Add HCl in Dioxane PathB->ActionB1 ActionB2 Precipitate with Et2O ActionB1->ActionB2 Final Stable HCl Salt (White Solid) ActionB2->Final

Figure 2: Decision matrix for handling the unstable amino-indoline intermediate.

References

  • Organic Syntheses. Reduction of Nitro Compounds to Amines.[5] (General methodologies for aromatic nitro reduction). Available at: [Link]

  • National Institutes of Health (NIH). Indole and indoline scaffolds in drug discovery. (Review of scaffold utility). Available at: [Link]

  • Organic Chemistry Portal. Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds. (Alternative reduction strategies). Available at: [Link]

Sources

Application

Application Note: High-Fidelity Amide Coupling Strategies for 5-Aminoindoline Scaffolds

Executive Summary & Strategic Analysis The 5-aminoindoline scaffold represents a unique challenge in medicinal chemistry. Unlike simple anilines, this bicyclic system introduces two critical variables that often lead to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 5-aminoindoline scaffold represents a unique challenge in medicinal chemistry. Unlike simple anilines, this bicyclic system introduces two critical variables that often lead to "failed" reactions in standard high-throughput screening (HTS) decks: competitive nucleophilicity and oxidative instability .

This guide moves beyond generic amide coupling protocols to address the specific physicochemical liabilities of the 5-aminoindoline core.

The "Indoline Trap": Mechanistic Causality
  • Regioselectivity (The N1 vs. N5 Battle): 5-Aminoindoline contains two nitrogen centers.

    • N1 (Indoline Nitrogen): A secondary amine embedded in the ring. While conjugated to the benzene ring, it retains significant nucleophilic character (pKa ~5.0).

    • N5 (Aniline Nitrogen): A primary aromatic amine (pKa ~4.6).

    • The Problem: Without N1-protection, standard coupling reagents (HATU, EDC) will frequently acylate N1 and N5, or preferentially N1, leading to complex mixtures.

  • Oxidative Dehydrogenation: The indoline ring is thermodynamically poised to aromatize to an indole. Basic conditions combined with heating or air exposure can facilitate the loss of hydrogen across the C2-C3 bond, resulting in "black tar" impurities (oxidized indole byproducts) that are difficult to separate.

Decision Matrix: Selecting the Right Protocol

Before starting, assess your substrate using the following logic flow.

IndolineDecisionTree Start START: 5-Aminoindoline Substrate CheckN1 Is the N1 Position Protected (e.g., N-Boc, N-Acetyl, N-Alkyl)? Start->CheckN1 YesProtected YES: N1 is blocked CheckN1->YesProtected Substituted NoFree NO: N1 is free (NH) CheckN1->NoFree Unsubstituted AcidType Analysis of Carboxylic Acid Partner YesProtected->AcidType StandardAcid Standard/Chiral Acid AcidType->StandardAcid HinderedAcid Sterically Hindered / Electron Poor AcidType->HinderedAcid ProtocolA PROTOCOL A: HATU/DIPEA (High Yield) StandardAcid->ProtocolA ProtocolB PROTOCOL B: Acid Chloride/Mixed Anhydride HinderedAcid->ProtocolB RegioRisk HIGH RISK: N1 Acylation likely. Must protect N1 first. NoFree->RegioRisk ProtectStep Perform N1 Protection (Boc-anhydride / Acetyl chloride) RegioRisk->ProtectStep ProtectStep->CheckN1 Re-evaluate

Figure 1: Strategic decision tree for selecting coupling conditions based on substrate protection status.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU-Mediated Coupling)

Best for: Valuable chiral acids, N1-protected indolines, and parallel synthesis. Mechanism: HATU generates a reactive At-ester (7-azabenzotriazole active ester) which reacts faster with the aniline nitrogen than standard OBt esters, overcoming the lower nucleophilicity of the aromatic amine.

Reagents:

  • Substrate: N1-substituted-5-aminoindoline (1.0 equiv).

  • Acid: Carboxylic acid partner (1.1 – 1.2 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (preferred) or DMAc. Avoid DCM if the indoline is a salt.

Step-by-Step Procedure:

  • Dissolution: In a flame-dried vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add DIPEA (1.0 equiv only) to the acid/HATU mixture. Stir at room temperature for 5–10 minutes. The solution should turn slightly yellow/orange.

    • Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing potential side reactions.

  • Amine Addition: Dissolve the 5-aminoindoline (1.0 equiv) in a minimal amount of DMF. If using the HCl salt of the amine, add the remaining DIPEA (2.0 equiv) to this solution before combining.

  • Coupling: Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Flush with Nitrogen/Argon, cap tightly, and stir at Room Temperature for 2–16 hours.

    • Critical Control:Do not heat above 40°C unless absolutely necessary. Heating accelerates the oxidation of the indoline ring to indole.

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water or 5% NaHCO₃.

    • Stir for 20 minutes. The product usually precipitates as a solid.

    • Filter, wash with water, and dry under vacuum.

    • Alternative: If no precipitate forms (oiling out), extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

Protocol B: The "Hindered Substrate" (Acid Chloride Method)

Best for: Sterically encumbered acids or electron-deficient anilines where HATU fails. Risk: Higher risk of indoline oxidation due to HCl generation; requires strict temperature control.

Reagents:

  • Acid Partner: Converted to Acid Chloride (using SOCl₂ or Oxalyl Chloride) prior to reaction.

  • Base: Pyridine (solvent/base) or Et₃N in DCM.

Step-by-Step Procedure:

  • Preparation: Dissolve N1-protected 5-aminoindoline (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add dry Pyridine (3.0 equiv). Cool the mixture to 0°C (ice bath).

    • Why? Cooling is mandatory. The exotherm from acid chloride addition can trigger oxidative degradation of the indoline.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 10 minutes.

  • Equilibration: Allow to warm to room temperature naturally and stir for 3 hours.

  • Quench: Quench with saturated NaHCO₃.

  • Purification: Indoline derivatives often streak on silica. Use 1% Triethylamine in your eluent (e.g., Hexane/EtOAc + 1% Et₃N) to neutralize silica acidity and prevent "streaking" or on-column oxidation.

Troubleshooting & Optimization Data

Common Failure Modes:

ObservationRoot CauseCorrective Action
Black/Dark Reaction Mixture Oxidation of indoline to indole or polymerization.1. Degas solvents with Argon.2. Add antioxidant (e.g., 1% ascorbic acid) if aqueous workup is delayed.3. Strictly exclude light during reaction.
Regioisomers (Mixture of products) N1 was unprotected.Protect N1 (Boc/Cbz) before coupling. Separation of N1-amide vs N5-amide is difficult.
Low Conversion (Starting Material remains) Deactivation of aniline nitrogen.Switch from HATU to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate acid chloride in situ under neutral conditions.
Product is "Sticky" / Oil DMF retention.Wash organic layer with 5% LiCl solution (3x) during extraction. This removes 99% of DMF.

Visualizing the Pathway: The HATU Workflow

HATU_Workflow Acid Carboxylic Acid ActiveEster Activated Ester (O-At Intermediate) Acid->ActiveEster + DIPEA 5 min HATU HATU Reagent HATU->ActiveEster Coupling Nucleophilic Attack (Room Temp, N2 atm) ActiveEster->Coupling Amine 5-Aminoindoline (N1-Protected) Amine->Coupling + DIPEA Product Final Amide Product Coupling->Product 2-4 hrs

Figure 2: Kinetic workflow for HATU-mediated amidation of 5-aminoindoline.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. (Foundational review on coupling reagents like HATU/EDC).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Search Result 1.12: Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP. NIH/PubMed Central.

  • Search Result 1.2: Iodine-promoted amide formation via oxidative cleavage of indoles. RSC Advances. (Highlights the oxidative instability of the indole/indoline system).

  • Search Result 1.15: DMF Work-up and Solubility Issues. Reddit/ChemPros. (Practical insights on handling DMF solubility for polar heterocycles).

Sources

Method

Reductive Amination Procedures for 3-Propylindolin-5-amine

Abstract & Core Directive This guide details the reductive amination of 3-propylindolin-5-amine , a sensitive, electron-rich bicyclic aniline derivative. Unlike simple anilines, this substrate presents specific challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the reductive amination of 3-propylindolin-5-amine , a sensitive, electron-rich bicyclic aniline derivative. Unlike simple anilines, this substrate presents specific challenges: oxidative instability of the indoline core and regioselectivity concerns between the primary C5-amine and the secondary N1-indoline nitrogen.

The protocols below prioritize Sodium Triacetoxyborohydride (STAB) for its high chemoselectivity, minimizing over-alkylation and preserving the indoline scaffold. A secondary protocol utilizing Titanium(IV) Isopropoxide is provided for sterically hindered ketone coupling partners.

Chemical Context & Handling

Substrate Analysis:

  • Molecule: 3-Propylindolin-5-amine

  • Reactivity: The C5-amino group is the primary nucleophile. However, the N1-position is a secondary amine and can compete for electrophiles if the reaction is uncontrolled or if the C5-position is sterically crowded.

  • Stability Warning: Indolines (2,3-dihydroindoles) are susceptible to oxidation to indoles (aromatization), particularly in the presence of light and air. The 5-amino substituent increases electron density, exacerbating this sensitivity.

Pre-Reaction Checklist:

  • Atmosphere: All reactions must be performed under Argon or Nitrogen.

  • Solvent: Solvents (DCE, THF) must be anhydrous and degassed to prevent oxidative degradation.

  • Storage: The starting material should be stored at -20°C under inert gas.

Mechanistic Insight

The reductive amination proceeds via a stepwise condensation-reduction sequence.

  • Hemiaminal Formation: The C5-NH₂ attacks the carbonyl carbon.[1] Acid catalysis (AcOH) aids proton transfer.

  • Imine Dehydration: Loss of water yields the imine (Schiff base). Note: For 3-propylindolin-5-amine, this intermediate is highly electron-rich and potentially unstable.

  • Selective Reduction: The reducing agent donates a hydride to the imine carbon.

    • Why STAB? Sodium triacetoxyborohydride is sterically bulky and electron-deficient compared to NaBH₄. It reduces protonated imines rapidly but reacts negligibly with aldehydes/ketones, allowing for "one-pot" procedures without side-product formation.

Mechanistic Pathway Diagram[3]

ReductiveAmination Substrate 3-Propylindolin-5-amine (R-NH2) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone (R'-CHO) Carbonyl->Hemiaminal Nucleophilic Attack Imine Imine / Iminium Ion (R-N=CH-R') Hemiaminal->Imine - H2O Product Secondary Amine (R-NH-CH2-R') Imine->Product Reduction Acid AcOH (Catalyst) Acid->Hemiaminal Activates STAB NaBH(OAc)3 (Hydride Donor) STAB->Imine Selectively Reduces

Caption: Stepwise mechanism of reductive amination using STAB. The reagent selectively reduces the imine intermediate in the presence of unreacted carbonyls.

Protocol A: Standard STAB Method

Best for: Aldehydes and reactive (cyclic/unhindered) ketones. Reference: Based on the Abdel-Magid protocol [1].

Reagents & Stoichiometry
ComponentEquivalentsRole
3-Propylindolin-5-amine 1.0 equivNucleophile
Aldehyde / Ketone 1.1 - 1.2 equivElectrophile
NaBH(OAc)₃ (STAB) 1.4 - 1.5 equivReducing Agent
Acetic Acid (AcOH) 1.0 - 2.0 equivCatalyst (promotes imine formation)
1,2-Dichloroethane (DCE) 0.1 - 0.2 MSolvent (Preferred over THF)
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add 3-propylindolin-5-amine (1.0 equiv).

  • Solvation: Dissolve the amine in anhydrous DCE (concentration ~0.1 M).

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 equiv) in one portion.

  • Catalyst Addition: Add Glacial Acetic Acid (1.0 equiv). Stir for 10–15 minutes at Room Temperature (RT) to initiate imine formation.

    • Observation: A color change (often darkening) indicates imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) as a solid in 3 portions over 10 minutes.

    • Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Stir at RT under Argon.

    • Aldehydes:[2][3][4][5][6] Typically complete in 1–4 hours.

    • Ketones:[6] May require 12–24 hours.

  • Monitoring: Check via LC-MS or TLC. Look for the disappearance of the starting amine (m/z = MW) and appearance of the product (m/z = MW + Alkyl).

  • Quench: Slowly add saturated aqueous NaHCO₃ to neutralize the acid and quench excess borohydride. Stir vigorously for 15 minutes until gas evolution ceases.

Protocol B: Titanium(IV) Method (Hard-to-React Substrates)

Best for: Sterically hindered ketones or electron-deficient anilines where imine formation is slow. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine.

Reagents
  • Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.5 - 2.0 equiv.

  • Sodium Borohydride (NaBH₄): 1.5 equiv (Added after imine formation).

  • Solvent: THF (anhydrous).

Step-by-Step Procedure
  • Imine Formation: In a dried flask under Argon, mix 3-propylindolin-5-amine (1.0 equiv) and the Ketone (1.2 equiv) in neat Ti(OiPr)₄ (if liquid) or minimal THF.

  • Incubation: Stir at RT for 6–12 hours. (Optional: Heat to 40–50°C if the ketone is very bulky).

  • Dilution: Dilute the viscous mixture with anhydrous MeOH or EtOH.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) carefully (exothermic).

  • Workup (Critical): Quench with 1N NaOH or Rochelle's salt solution to break the Titanium-amine complex. A white precipitate (TiO₂) will form. Filter through Celite before extraction.

Workup & Purification Workflow

Since 3-propylindolin-5-amine derivatives are oxidation-prone, speed and pH control are vital.

Workup Reaction Reaction Mixture (DCE/AcOH) Quench Quench: Sat. NaHCO3 (pH ~8) Reaction->Quench Extract Extraction: DCM x 3 Quench->Extract Dry Dry: Na2SO4 + Filtration Extract->Dry Conc Concentrate (Rotovap) < 40°C Dry->Conc Purify Flash Chromatography (DCM/MeOH + 1% NH4OH) Conc->Purify

Caption: Optimized workup workflow to minimize oxidative degradation.

Purification Notes:

  • Stationary Phase: Use silica gel neutralized with 1% Triethylamine (TEA) or run the column with DCM/MeOH containing 1% NH₄OH. Acidic silica can catalyze the oxidation of indolines.

  • Eluent: 0-10% MeOH in DCM is standard.

  • Storage: Isolate the product as a free base or convert to an HCl salt immediately for stability. Store at -20°C.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Imine formation is slow (hindered ketone).Switch to Protocol B (Ti(OiPr)₄). Increase reaction time.
Dialkylation Aldehyde is too reactive; Primary amine is over-alkylated.Add the aldehyde slowly (syringe pump) to the amine/STAB mixture. Use excess amine (1.5 equiv).
N1-Alkylation Indoline nitrogen reacting.Ensure the C5-amine is the primary nucleophile (it usually is). If N1 reacts, protect N1 with Boc/Cbz prior to reaction.
Product Darkening Oxidation of the indoline core.Degas all solvents. Perform workup quickly. Store under Argon.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][7][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8][2][4][5][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][8][2][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][5] Link

  • Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1978). Survey of sodium triacetoxyborohydride as a reducing agent for organic functional groups. Journal of the American Chemical Society, 100(16), 5220–5222. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Application

N-alkylation of 3-Propyl-2,3-dihydro-1H-indol-5-amine scaffold

Application Note & Protocol Topic: N-Alkylation of the 3-Propyl-2,3-dihydro-1H-indol-5-amine Scaffold Introduction: The Strategic Value of the Indoline Scaffold The indoline scaffold is a cornerstone in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: N-Alkylation of the 3-Propyl-2,3-dihydro-1H-indol-5-amine Scaffold

Introduction: The Strategic Value of the Indoline Scaffold

The indoline scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its rigid, bicyclic framework provides an ideal platform for developing potent and selective ligands that interact with a diverse range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[4][5] The 3-propyl-2,3-dihydro-1H-indol-5-amine core, in particular, offers a versatile starting point for generating extensive compound libraries. The primary amine at the C-5 position serves as a crucial handle for synthetic elaboration, allowing for systematic modifications to explore structure-activity relationships (SAR).

This application note provides a comprehensive, field-proven guide to the N-alkylation of the 5-amino group on this scaffold. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, present a detailed and self-validating experimental protocol, and offer expert insights into process optimization and troubleshooting.

Mechanistic Rationale & Experimental Design

The N-alkylation of an aromatic amine is a classic nucleophilic aliphatic substitution (SN2) reaction.[6] The success of this transformation hinges on a careful interplay between the nucleophile (the amine), the electrophile (the alkylating agent), the base, and the solvent.

  • Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom of the 5-amino group initiates the reaction by attacking the electrophilic carbon of the alkylating agent.[7] While anilines are generally less nucleophilic than aliphatic amines, they are sufficiently reactive to undergo direct alkylation under mild conditions.[7]

  • Choice of Alkylating Agent: The reactivity of alkyl halides is directly related to the leaving group's ability, following the trend: R-I > R-Br > R-Cl. Alkyl iodides are highly reactive but can be more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability for routine alkylations. It is crucial to use high-quality alkylating agents, as impurities can lead to side reactions. Other electrophiles like epoxides or sulfonates can also be employed, but may present different challenges, including potential genotoxicity.[8]

  • The Role of the Base: The reaction generates a hydrohalic acid (H-X) byproduct, which protonates the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid and regenerate the free amine.[9] Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[10] Cesium carbonate, although more expensive, can sometimes accelerate sluggish reactions due to its higher solubility in organic solvents.[10]

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN), acetone, or N,N-dimethylformamide (DMF) are typically used. They effectively dissolve the reactants and stabilize the transition state of the SN2 reaction without solvating the amine nucleophile excessively. For greener chemistry applications, solvents like DMF should be avoided where possible, with alternatives like acetonitrile or butanol being preferable.[8]

  • Controlling Overalkylation: A primary challenge in the N-alkylation of primary amines is the potential for a second alkylation event, leading to the formation of a tertiary amine.[6][11] The product, a secondary amine, is often more nucleophilic than the starting primary amine. To favor selective mono-alkylation, the reaction stoichiometry and conditions must be carefully controlled. Using a slight excess of the amine starting material or, more practically, adding the alkylating agent slowly to the reaction mixture can minimize the formation of the dialkylated byproduct.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products amine 3-Propyl-indol-5-amine (Nucleophile) transition_state SN2 Transition State [H₂N---R---X]‡ amine->transition_state Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->transition_state base Base (e.g., K₂CO₃) solvent Solvent (e.g., MeCN) product N-alkylated Product transition_state->product C-N Bond Formation salt Salt Byproduct (Base-H⁺X⁻) transition_state->salt C-X Bond Cleavage + Acid Neutralization

Figure 1. Conceptual overview of the SN2 N-alkylation reaction.

Experimental Protocol: N-Ethylation of 3-Propyl-2,3-dihydro-1H-indol-5-amine

This protocol describes a reliable method for the selective mono-N-ethylation of the title compound. It incorporates in-process controls to ensure reproducibility and success.

Materials and Equipment
  • Reagents:

    • 3-Propyl-2,3-dihydro-1H-indol-5-amine (1.0 eq)

    • Ethyl iodide (EtI) or Ethyl bromide (EtBr) (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

    • Acetonitrile (MeCN), anhydrous

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Reflux condenser and heating mantle/oil bath

    • Inert atmosphere setup (Nitrogen or Argon)

    • TLC plates (silica gel 60 F₂₅₄)

    • Glassware for extraction (separatory funnel, beakers, Erlenmeyer flasks)

    • Rotary evaporator

    • Flash column chromatography system

    • Analytical balance

    • NMR spectrometer, LC-MS system

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-propyl-2,3-dihydro-1H-indol-5-amine (e.g., 1.00 g, 5.67 mmol) and anhydrous potassium carbonate (1.57 g, 11.3 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 20 mL, ~0.3 M solution). Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Reagent Addition: Add ethyl iodide (0.50 mL, 6.24 mmol) dropwise to the stirring suspension over 5 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4-8 hours.

  • In-Process Monitoring (Trustworthiness): Monitor the reaction progress every hour using TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

    • Starting Material (Amine): Lower Rf, stains with ninhydrin.

    • Product (Secondary Amine): Higher Rf, may not stain with ninhydrin.

    • Visualize spots under UV light (254 nm) and with a potassium permanganate stain. The reaction is complete upon consumption of the starting amine.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension to remove the inorganic salts (K₂CO₃, KI) and wash the solid cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 40%). Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford the final N-ethylated product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Workflow Visualization

G cluster_monitoring Self-Validation Loop start Start: Reagents & Glassware setup 1. Reaction Setup (Amine, Base, Solvent under N₂) start->setup addition 2. Add Alkylating Agent (e.g., Ethyl Iodide) setup->addition reaction 3. Heat to Reflux (4-8 hours) addition->reaction tlc 4. In-Process Control (TLC) Monitor SM consumption reaction->tlc decision Reaction Complete? tlc->decision decision->reaction No workup 5. Work-up (Filter, Evaporate, Extract) decision->workup Yes purify 6. Purification (Flash Chromatography) workup->purify characterize 7. Characterization (NMR, LC-MS) purify->characterize product Final Product: Pure N-Alkylated Indoline characterize->product

Figure 2. Step-by-step experimental workflow for N-alkylation.

Data Summary & Troubleshooting

The following table provides expected outcomes for the N-alkylation of 3-propyl-2,3-dihydro-1H-indol-5-amine with various common alkylating agents using the protocol described above.

Alkylating AgentEquivalentsTypical Reaction TimeExpected YieldKey Considerations
Iodomethane 1.12-4 h85-95%Highly reactive; perform at room temp or slightly warm (40°C).
Ethyl Bromide 1.14-8 h80-90%Good balance of reactivity and cost. Protocol as described.
Benzyl Bromide 1.053-6 h80-90%Benzyl group is UV active, making TLC monitoring easier.
Propyl Iodide 1.16-10 h75-85%Reaction may be slightly slower due to sterics.

Troubleshooting Guide:

  • No/Slow Reaction:

    • Cause: Inactive base or wet solvent.

    • Solution: Ensure K₂CO₃ is anhydrous and freshly powdered. Use anhydrous solvent. Consider switching to a stronger base like Cs₂CO₃.

  • Significant Dialkylation Product:

    • Cause: Alkylating agent added too quickly or in large excess.

    • Solution: Reduce the equivalents of alkylating agent to 1.05. Add it via syringe pump over 30-60 minutes.

  • Complex Mixture of Products:

    • Cause: Reaction temperature too high, leading to decomposition. Impure starting materials.

    • Solution: Lower the reaction temperature. Confirm the purity of the starting amine and alkylating agent before starting.

References

  • BenchChem. (n.d.). The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry.
  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • Kim, J-H., & Park, M-s. (2005). N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. YAKHAK HOEJI, 49(2), 162-167.
  • Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 28(24), 4828-4844.
  • University of Delaware. (2019, September 23). New reaction will make indoline scaffolds available for pharmaceutical development. ScienceDaily.
  • Yakkala, P. A., Erram, V., Begum, S. A., & Kamal, A. (n.d.). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry.
  • Wikipedia. (n.d.). Amine alkylation.
  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Gawande, M. B., & Jayaram, R. V. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8, 576-582.
  • Hughes, D. L. (2018). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development.
  • ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society.
  • Weiss, M. J. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC.
  • NCBI. (n.d.). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. National Center for Biotechnology Information.
  • NCBI. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. National Center for Biotechnology Information.

Sources

Method

Strategic Functionalization of Aminoindolines: Heterocycle Coupling Protocols

Application Note: AN-2026-IND Abstract & Scientific Rationale Aminoindolines (specifically 5- and 6-aminoindolines) are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-IND

Abstract & Scientific Rationale

Aminoindolines (specifically 5- and 6-aminoindolines) are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., multi-targeted tyrosine kinase inhibitors) and GPCR modulators.[1] Unlike their oxidized indole counterparts, aminoindolines possess a distinct 3D-topology (sp³ hybridized C2-C3) that improves solubility and metabolic stability.

However, functionalizing the exocyclic amine with heteroaryl rings presents two specific challenges:

  • Oxidative Instability: The indoline core is prone to oxidation to indole under aerobic conditions, particularly at elevated temperatures or in the presence of transition metals.

  • Regioselectivity: Competition between the nucleophilic N1 (indoline nitrogen) and the exocyclic primary amine (–NH₂).

This guide details two industry-standard protocols for coupling heterocycles to aminoindolines: Palladium-Catalyzed Buchwald-Hartwig Amination (for unactivated heterocycles) and Nucleophilic Aromatic Substitution (SₙAr) (for electron-deficient heterocycles).

Strategic Overview: Method Selection

Before beginning, select the appropriate protocol based on the electronic properties of the heterocyclic electrophile.

MethodSelection Start Target Heterocycle Electrophile Check Is the Heterocycle Electron Deficient? (e.g., Chloropyrimidine, Nitropyridine) Start->Check SnAr Method B: SₙAr (Nucleophilic Aromatic Substitution) Check->SnAr YES (EWG present) Buchwald Method A: Pd-Catalysis (Buchwald-Hartwig) Check->Buchwald NO (Electron Neutral/Rich) Sub_SnAr Conditions: Polar Solvent (DMSO/n-BuOH) Base (DIPEA) or Acid (HCl cat.) SnAr->Sub_SnAr Sub_Buchwald Conditions: Pd source (Pd₂(dba)₃) Ligand (BrettPhos/XPhos) Strong Base (NaOtBu) Buchwald->Sub_Buchwald

Figure 1: Decision matrix for selecting the optimal coupling strategy based on electrophile electronics.

Pre-requisite: Substrate Protection

Critical Step: To ensure chemoselectivity for the exocyclic amine, the N1 position of the aminoindoline must be capped (e.g., N-Boc, N-Acetyl, or N-Methyl) unless the electrophile is highly sterically hindered.[1]

  • Recommendation: Use N-Boc-5-aminoindoline or 1-Methyl-5-aminoindoline as the starting material.

Protocol A: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl/heteroaryl halides (e.g., 3-bromopyridine, chlorobenzene derivatives).[1]

Mechanism & Causality

We utilize BrettPhos or XPhos precatalysts. These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition of challenging heteroaryl halides and promote the reductive elimination of the bulky aniline product, preventing the formation of inactive Pd-dimers.

Materials
  • Substrate: N-Protected Aminoindoline (1.0 equiv)

  • Coupling Partner: Heteroaryl Halide (Cl, Br, I) (1.1 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂[1][2]

  • Ligand: BrettPhos (for primary amines) or XPhos (4-6 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol[1]

Step-by-Step Procedure
  • Inert Environment: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3 times. Note: Oxygen causes rapid oxidation of the indoline to indole and poisons the Pd catalyst.

  • Solids Addition: Add Pd source, Ligand, Base, and Aminoindoline substrate to the vial inside a glovebox (preferred) or under positive Argon flow.

  • Pre-activation (Optional but Recommended): If using Pd(OAc)₂/Ligand separately, stir in 1 mL solvent for 5 mins at 60°C to form the active catalytic species L-Pd(0).[1]

  • Reaction Assembly: Add the Heteroaryl Halide (if liquid) and remaining solvent (conc. 0.1 M - 0.2 M). Seal the vessel.

  • Degassing: Sparge the solution with Argon for 5 minutes (if not prepared in glovebox).

  • Heating: Heat to 90–110°C for 4–12 hours. Monitor by LCMS.

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove Palladium black. Concentrate and purify via flash chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

Best for: Electron-deficient heterocycles (e.g., 2,4-dichloropyrimidine, 4-chloropyridine).[1]

Mechanism & Causality

While standard SₙAr uses basic conditions, aminoindolines can be sluggish nucleophiles due to the electron-donating nature of the fused ring. We present two variants: Basic (Standard) and Acid-Mediated (Pro-Tip). The acid-mediated route protonates the heterocycle, making it more electrophilic, which is crucial for less reactive substrates.[1]

Variant 1: Basic Conditions (Standard)
  • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone).

  • Base: DIPEA (3.0 equiv).[1]

  • Temp: 120°C (Microwave preferred).

  • Procedure: Combine reagents in a microwave vial. Irradiate at 120°C for 30-60 mins.

Variant 2: Acid-Mediated (High Efficiency)[1]
  • Solvent: Isopropanol (iPrOH) or Water/EtOH (1:1).[1]

  • Additive: Conc. HCl (3-5 drops) or TFA (1.0 equiv).[1]

  • Temp: Reflux (80-85°C).

Step-by-Step Procedure (Acid-Mediated)
  • Dissolution: Dissolve the electrophile (e.g., 2,4-dichloropyrimidine) (1.0 equiv) and Aminoindoline (1.0 equiv) in iPrOH (0.2 M).

  • Activation: Add catalytic HCl (0.1 equiv) or stoichiometric HCl (if using the HCl salt of the amine).

  • Reflux: Heat to reflux for 2–6 hours.

    • Observation: The product often precipitates as the hydrochloride salt.

  • Workup: Cool to RT. Filter the precipitate (if formed). If no precipitate, neutralize with sat.[1] NaHCO₃, extract with DCM, and purify.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Reagent Prep (Glovebox/Schlenk) Step2 Degassing (Argon Sparge) Step1->Step2 Step3 Heating (90-110°C) Step2->Step3 Step4 LCMS Check (Look for M+H) Step3->Step4 Step4->Step3 Incomplete Step5 Celite Filtration (Remove Pd) Step4->Step5 Complete Step6 Flash Column (DCM/MeOH) Step5->Step6

Figure 2: Operational workflow for Palladium-catalyzed amination, emphasizing the critical degassing step.

Data Presentation: Comparative Yields

The following data summarizes typical yields when coupling N-Boc-5-aminoindoline with various heterocycles.

ElectrophileMethodCatalyst/AdditiveSolventYield (%)Notes
3-Bromopyridine BuchwaldPd₂(dba)₃ / BrettPhost-Amyl Alcohol88% Requires strong base (NaOtBu).
2-Chloropyrimidine SₙAr (Acid)HCl (cat.)iPrOH92% Product precipitates as salt.
2-Chloropyrimidine SₙAr (Base)DIPEANMP65%Significant tar formation observed.
4-Chloroquinoline BuchwaldPd(OAc)₂ / XPhosDioxane81% XPhos superior for fused rings.
Chlorobenzene BuchwaldPd₂(dba)₃ / RuPhosToluene74%RuPhos effective for deactivated aryls.[1]

Troubleshooting & Critical Controls

  • Indole Formation: If you observe the mass of [Product - 2H] in LCMS, your reaction has oxidized.

    • Fix: Increase Argon sparging time; ensure solvents are anhydrous; add an antioxidant (e.g., BHT) if compatible.[1]

  • Regio-scrambling: If N1 is unprotected, you may get mixtures.

    • Fix: Use N-Acetyl or N-Boc protected aminoindolines. The protecting group can be removed after the coupling using TFA/DCM (for Boc) or NaOH/MeOH (for Acetyl).

  • Catalyst Poisoning: Aminoindolines can chelate Pd.

    • Fix: Increase catalyst loading to 5 mol% or switch to a precatalyst (e.g., BrettPhos Pd G3) which releases the active species more efficiently.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • Maiti, D., & Buchwald, S. L. (2009).[1] "Orthogonal Functionalization of Indoles." Journal of the American Chemical Society.

  • Rohrig, F., et al. (2019).[1] "Regioselective SₙAr Reactions on Chloropyrimidines." Organic Process Research & Development.

  • Baran, P. S., et al. (2012).[1][3][4] "Practical and Innate C-H Functionalization of Heterocycles." Nature. [1][3]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

Sources

Application

protecting group strategies for 3-Propyl-2,3-dihydro-1H-indol-5-amine synthesis

This guide outlines a robust, high-fidelity strategy for the synthesis and protection of 3-Propyl-2,3-dihydro-1H-indol-5-amine (also known as 5-amino-3-propylindoline). The core challenge in synthesizing this scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, high-fidelity strategy for the synthesis and protection of 3-Propyl-2,3-dihydro-1H-indol-5-amine (also known as 5-amino-3-propylindoline).

The core challenge in synthesizing this scaffold is the chemoselectivity required to differentiate the two nitrogen centers:

  • N1 (Indoline Nitrogen): A secondary, cyclic N-alkyl aniline.

  • N5 (Exocyclic Amine): A primary aniline.

While both are nucleophilic, N1 is part of the dihydro-indole core and is susceptible to oxidation (reverting to the indole). The most reliable strategy employs a "Nitro-Masking" approach , where the N5 amine is carried through the synthesis as a latent nitro group, allowing selective protection of N1 before the final unmasking.

Part 1: Strategic Analysis & Pathway Selection

The Chemoselectivity Paradox

Directly reducing a 3-propyl-5-nitroindole precursor with H₂/Pd yields the diamine (3-propylindoline-5-amine). In this diamine state, selective protection is difficult:

  • N1 is a secondary amine but is electron-rich (pKa ~5-6).

  • N5 is a primary aniline (pKa ~4-5).

  • Risk: Reagents like Boc₂O often yield a mixture of N1-Boc, N5-Boc, and bis-Boc products due to comparable nucleophilicity.

The Solution: The Nitro-Masking Route

To ensure absolute regiocontrol, we utilize the different redox potentials of the alkene (C2=C3) and the nitro group.

  • Step 1: Selective reduction of the indole double bond (C2=C3) leaving the nitro group intact.

  • Step 2: Protection of the now-secondary N1 amine.

  • Step 3: Reduction of the nitro group to the N5 amine.

Part 2: Detailed Experimental Protocols

Phase 1: Precursor Assembly (3-Propyl-5-nitroindole)

Note: If starting from commercially available 5-nitroindole.

Reagents: 5-Nitroindole, Propylmagnesium bromide (or Allyl bromide/9-BBN for hydroboration logic), but standard alkylation requires care. Recommendation: Use Vilsmeier-Haack formylation followed by Wittig and reduction if 3-propyl-5-nitroindole is not purchased.

  • Reaction: 5-Nitroindole + POCl₃/DMF

    
     3-Formyl-5-nitroindole.
    
  • Elongation: Wittig reaction with Ethyltriphenylphosphonium bromide.

  • Reduction: Catalytic hydrogenation (carefully controlled) or proceed to Phase 2 directly if conditions allow global reduction (see Phase 2).

Phase 2: Selective Reduction (Indole Indoline)

Objective: Reduce the C2-C3 double bond without reducing the 5-nitro group. Method: Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid.

Protocol:

  • Setup: Dissolve 3-propyl-5-nitroindole (1.0 eq) in Glacial Acetic Acid (0.2 M concentration).

  • Addition: Cool to 10°C. Add NaCNBH₃ (3.0 eq) portion-wise over 30 minutes. Caution: HCN/Boric acid fumes; use a fume hood.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Indolines typically fluoresce blue/purple distinct from indoles).

  • Workup: Pour into ice water. Basify carefully with NaOH pellets or 50% NaOH solution to pH > 10 (Indolines are basic).

  • Extraction: Extract immediately with Ethyl Acetate (3x).

  • Purification: Flash chromatography (Hexane/EtOAc). Indolines are prone to oxidation; store under Argon. Product: 3-Propyl-5-nitroindoline.

Phase 3: Orthogonal Protection (N1-Boc Installation)

Objective: Protect the secondary N1 amine to prevent oxidation and side reactions. Method: Boc-Anhydride (Boc₂O) / DMAP.

Protocol:

  • Setup: Dissolve 3-Propyl-5-nitroindoline (1.0 eq) in dry DCM (0.1 M).

  • Reagents: Add Et₃N (2.0 eq) and DMAP (0.1 eq).

  • Addition: Add Boc₂O (1.2 eq) dissolved in minimal DCM dropwise.

  • Reaction: Stir at RT for 4–12 hours.

  • Validation: TLC should show complete conversion of the secondary amine to a less polar carbamate.

  • Workup: Wash with 1M HCl (to remove DMAP/Et₃N), then Brine. Dry over Na₂SO₄. Product: tert-Butyl 5-nitro-3-propylindoline-1-carboxylate.

Phase 4: Functional Unmasking (Nitro Amine)

Objective: Reveal the N5 primary amine. Method: Catalytic Hydrogenation (Pd/C).

Protocol:

  • Setup: Dissolve the N1-Boc-5-nitroindoline intermediate in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 2–6 hours.

    • Note: The N1-Boc group is stable to these neutral hydrogenation conditions.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

  • Concentration: Evaporate solvent under reduced pressure. Final Product: tert-Butyl 5-amino-3-propylindoline-1-carboxylate .

Part 3: Data Summary & Troubleshooting

Key Reaction Parameters
StepTransformationReagentsCritical ParameterYield Target
1 Indole

Indoline
NaCNBH₃, AcOHTemperature < 15°C during addition to avoid over-reduction.85-95%
2 N1 ProtectionBoc₂O, DMAP, Et₃NAnhydrous conditions; DMAP accelerates reaction significantly.>90%
3 Nitro ReductionH₂, Pd/C, MeOHNeutral pH to prevent Boc cleavage.95-99%
Troubleshooting Guide
  • Issue: Re-oxidation to Indole.

    • Cause: Indolines are air-sensitive.

    • Fix: Perform Phase 2 and 3 in rapid succession. Do not store the unprotected indoline for long periods. Flush all solvents with Argon.

  • Issue: Incomplete Indole Reduction.

    • Fix: Add more NaCNBH₃ (1 eq) and stir longer. Ensure the solvent is Glacial Acetic Acid (proton source is required).

  • Issue: Boc Cleavage during Hydrogenation.

    • Cause: Trace acid in solvent or catalyst.

    • Fix: Add a trace of Et₃N to the hydrogenation mixture to buffer the solution.

Part 4: Visualization (Pathway Logic)

IndolineSynthesis Start 5-Nitro-3-propyl-1H-indole Step1 Step 1: Selective Reduction (Indole → Indoline) Start->Step1 NaCNBH3, AcOH Inter1 5-Nitro-3-propylindoline (Unstable Intermediate) Step1->Inter1 Step2 Step 2: N1 Protection (Boc-Protection) Inter1->Step2 Immediate Processing Inter2 N1-Boc-5-nitro-3-propylindoline (Stable) Step2->Inter2 Boc2O, DMAP, Et3N Step3 Step 3: Nitro Reduction (Unmasking N5) Inter2->Step3 H2, Pd/C Final N1-Boc-5-amino-3-propylindoline (Target Scaffold) Step3->Final

Caption: Logical workflow for the orthogonal protection and synthesis of the 5-aminoindoline scaffold via the Nitro-Masking route.

References

  • Gribble, G. W., et al. "Sodium Cyanoborohydride in Glacial Acetic Acid: A Convenient Method for the Reduction of Indoles to Indolines." Journal of the American Chemical Society, vol. 96, no. 25, 1974, pp. 7812–7814. Link

  • Young, I. S., & Kerr, M. A. "Three-Component Synthesis of Indolines." Organic Letters, vol. 5, no. 17, 2003, pp. 3081–3084. Link

  • Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.
  • BenchChem Application Note. "Reduction of 3-Nitroindole to 3-Aminoindole." (General reference for nitro-indole handling). Link

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 3-Propyl-2,3-dihydro-1H-indol-5-amine during storage

Technical Support Center: Stability & Storage of 3-Propyl-2,3-dihydro-1H-indol-5-amine Executive Summary: The Dual-Oxidation Threat Researchers working with 3-Propyl-2,3-dihydro-1H-indol-5-amine face a compound with a "d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 3-Propyl-2,3-dihydro-1H-indol-5-amine

Executive Summary: The Dual-Oxidation Threat

Researchers working with 3-Propyl-2,3-dihydro-1H-indol-5-amine face a compound with a "double-jeopardy" stability profile. Unlike standard organic amines, this molecule contains two reactive centers that drive rapid degradation under ambient conditions:

  • The Indoline Core: The 2,3-dihydro-1H-indole scaffold is thermodynamically driven to aromatize into the fully aromatic indole. This dehydrogenation process is catalyzed by trace metals, light, and atmospheric oxygen.

  • The 5-Amino Group: As an electron-rich primary aromatic amine (aniline-like), the C5-amine is highly susceptible to radical cation formation, leading to oxidative coupling (dimerization) and the formation of dark, insoluble "tars" (quinone imines).

This guide provides a self-validating system to arrest these pathways, ensuring the integrity of your starting material for downstream synthesis or biological assays.

Critical Degradation Pathways (Visualized)

To prevent degradation, one must understand the enemy. The diagram below maps the specific chemical failures occurring in your storage vial.

OxidationPathways Start 3-Propyl-2,3-dihydro- 1H-indol-5-amine (Pristine/Colorless) Ox1 Oxidation Path A: Dehydrogenation Start->Ox1 O2 / Light / Metal Ions Ox2 Oxidation Path B: Radical Coupling Start->Ox2 O2 / High pH Indole 3-Propyl-1H-indol-5-amine (Aromatized Impurity) Ox1->Indole -2H (Irreversible) Quinone Quinone Imines / Azo Dimers (Dark Tars/Color Change) Indole->Quinone Secondary Oxidation Ox2->Quinone Polymerization

Figure 1: Mechanistic degradation pathways showing the conversion of the indoline core to indole and the oxidative coupling of the amine group.

Troubleshooting & FAQs

Q1: My sample has turned from off-white to dark brown/black. Is it usable?

Status: Critical Failure.

  • Diagnosis: The color change indicates the formation of poly-conjugated oxidation products (likely azo- or quinone-like oligomers). Even 1-2% oxidation can cause significant coloration.

  • Action:

    • If <5% Darkening: Purify immediately via acid-base extraction. Dissolve in degassed 1M HCl (forming the stable salt), wash with ether (removes neutral organic impurities/indoles), then basify with cold NaOH under Argon and extract back into DCM.

    • If Pitch Black: Recrystallization is required, likely with significant yield loss. Discard if purity is critical for biological assays.

Q2: Can I store this compound in DMSO or Methanol stock solutions?

Status: Not Recommended.

  • Reasoning:

    • DMSO: Often contains trace oxidants and is hygroscopic. Water accelerates proton exchange and oxidation.

    • Methanol: High oxygen solubility.

  • Solution: Store as a solid powder . If a stock solution is mandatory, use degassed anhydrous acetonitrile or ethanol with 0.1% ascorbic acid or BHT (butylated hydroxytoluene) as a radical scavenger, stored at -80°C.

Q3: Why do you recommend converting it to the Dihydrochloride (2HCl) salt?

Status: Gold Standard Protocol.

  • Mechanism: Protonating the amine groups (both the N1-indoline and N5-amine) exerts a strong electron-withdrawing effect. This lowers the HOMO energy level of the ring system, making it significantly harder to oxidize (remove an electron).

  • Data: Free bases of aminoindolines often degrade within weeks at 4°C. The HCl salts are typically stable for years at -20°C.

Comprehensive Storage Protocol

This workflow is designed to be a closed-loop system. Every step minimizes exposure to the three vectors of decay: Oxygen, Moisture, and Light.

Phase 1: Preparation (The "Salt Shield")

If your compound is currently a free base, convert it immediately.

  • Dissolve the amine in anhydrous diethyl ether or dioxane under Argon.

  • Add 2.5 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • The precipitate (Dihydrochloride salt) is less prone to oxidation.

  • Filter quickly under an inert atmosphere (Schlenk frit) and dry under high vacuum.

Phase 2: Physical Storage (The "Argon Sarcophagus")
ParameterSpecificationScientific Rationale
Container Amber Glass Vial with PTFE-lined SeptumAmber glass blocks UV/Blue light (200-450nm) which catalyzes photo-oxidation. PTFE prevents leaching.
Atmosphere Argon (Ar)Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (N2) is acceptable but less effective for frequent opening.
Temperature -20°C to -80°CArrhenius equation dictates that lowering T by 10°C roughly halves the reaction rate of oxidation.
Desiccant Silica Gel Packet (External)Moisture can facilitate proton transfer and lower the activation energy for oxidation.
Phase 3: Handling Workflow (Visualized)

StorageWorkflow Receipt Receive Compound (Check CoA & Appearance) Decision Is it a Salt or Free Base? Receipt->Decision ActionSalt Keep as Salt (Most Stable) Decision->ActionSalt Salt Form ActionBase Convert to HCl Salt (Recommended) Decision->ActionBase Free Base Storage Aliquot into Single-Use Vials (Under Argon/Glovebox) ActionSalt->Storage ActionBase->Storage Freezer Store at -20°C or -80°C (Amber Vial + Parafilm) Storage->Freezer Use Thaw to RT before opening (Prevents condensation) Freezer->Use Experiment Day

Figure 2: Decision tree for the handling and long-term storage of 3-Propyl-2,3-dihydro-1H-indol-5-amine.

Quantitative Stability Data

The following table estimates degradation rates based on structural analogs (e.g., 5-aminoindoline) under various conditions.

Storage ConditionPhysical FormEstimated Shelf Life (<5% Deg.)Primary Degradation Mode
25°C, Air, Light Free Base< 48 HoursRapid darkening (Amine coupling)
4°C, Air, Dark Free Base1 - 2 WeeksSlow aromatization to Indole
-20°C, Argon, Dark Free Base3 - 6 MonthsMinimal oxidation
-20°C, Argon, Dark HCl Salt > 2 Years Chemically Inert
Solution (DMSO) Free Base< 1 WeekOxidative coupling

References

  • ResearchGate . (2025). Indoline Dehydrogenation and Oxidation Protocols. Retrieved from 2

  • MIT Dept of Chemistry . (2025). Handling Air-Sensitive Reagents: Technical Bulletin AL-134.[3] Retrieved from 3

  • PubChem . (2025). Pramipexole (Structural Analog) Stability Data. Retrieved from 4

  • Fisher Scientific . (2025). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from 5

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-Propyl-2,3-dihydro-1H-indol-5-amine: A Comparative Analytical Guide

Executive Summary & Strategic Context In the development of kinase inhibitors and GPCR ligands, the indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure. However, confirming the synthesis of 3-Propyl-2,3-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors and GPCR ligands, the indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure. However, confirming the synthesis of 3-Propyl-2,3-dihydro-1H-indol-5-amine presents specific analytical challenges.

The primary challenge is distinguishing the target molecule from its oxidative impurity (the indole analog) and confirming the regiochemistry of the propyl group (C3-substitution vs. N-alkylation). While LC-MS provides rapid mass confirmation, it often fails to unambiguously distinguish between structural isomers or quantify the degree of aromatization without extensive fragmentation studies.

This guide compares the "performance"—defined here as structural resolution power —of 1H NMR against LC-MS and IR.[1] It provides a self-validating protocol for characterizing the target, focusing on the critical differentiation between the sp³ hybridized indoline core and the sp² indole precursors.

Comparative Analysis: NMR vs. Alternative Methods

To validate the synthesis of 3-Propyl-2,3-dihydro-1H-indol-5-amine, researchers must choose the analytical tool that minimizes structural ambiguity.[1]

Table 1: Structural Resolution Performance Matrix
Feature1H NMR (500 MHz) LC-MS (ESI+) FT-IR Verdict
Oxidation State High. Distinct shift of C2/C3 protons from sp³ (3-4 ppm) to sp² (6-7 ppm).[1]Medium.

2 Da mass difference is easily confused with background noise or M+H/M-H adducts.[1]
Low. Aromatic C=C stretch overlaps with other signals.[1]NMR is essential to prove reduction.
Regiochemistry High. Coupling constants (

) confirm Propyl is at C3 (coupling to C2-H).[1]
Low. Fragmentation patterns for C3-propyl vs. N-propyl are often identical.[1]None. Cannot distinguish positional isomers.NMR is essential for substitution proof.
Quantification Absolute. Integral ratios allow direct purity calculation without reference standards.[1]Relative. Ionization efficiency varies between amine and nitro precursors.[1]Qualitative. NMR preferred for crude purity assay.[1]
Diagram 1: Analytical Decision Workflow

This decision tree illustrates when to deploy NMR versus MS during the synthetic optimization of the indoline scaffold.

AnalyticalWorkflow Start Crude Reaction Mixture MS_Check LC-MS Screen (Mass Confirmation) Start->MS_Check Decision Target Mass Found? MS_Check->Decision Decision->Start No (Optimize Rxn) Purification Flash Chromatography Decision->Purification Yes (m/z 176) NMR_Analysis 1H NMR Analysis (Structural Proof) Purification->NMR_Analysis Check_Ox Check C2/C3 Region (3.0 - 4.5 ppm) NMR_Analysis->Check_Ox Step 1 Check_Regio Check C3-Propyl Coupling Check_Ox->Check_Regio If sp3 confirmed End Release for Bio-Assay Check_Regio->End Valid Structure

Caption: Workflow prioritizing LC-MS for throughput and NMR for the critical "Go/No-Go" structural validation step.

Detailed 1H NMR Spectral Analysis

The Molecule[2]
  • Core: Indoline (dihydroindole).[1]

  • Substituents: 5-Amino (electron-donating, shielding ortho/para protons); 3-Propyl (aliphatic chain).[1]

  • Chirality: C3 is a chiral center.[1] If synthesized from racemic precursors, the product is a racemate. The C2 protons are diastereotopic.

Predicted Chemical Shifts & Assignments (DMSO-d6)

Solvent Choice: DMSO-d6 is recommended over CDCl3 to visualize the labile Amine (-NH2) and Indoline (-NH) protons, which often broaden or exchange in chloroform.[1]

Table 2: Signal Assignment Guide
PositionType

(ppm)
MultiplicityIntegralDiagnostic Interpretation
Aromatic
C4-H Ar-H6.35 - 6.45d (

Hz)
1HShielded. Ortho to 5-NH2.[1] Appears as a doublet due to meta-coupling with C6.[1]
C6-H Ar-H6.25 - 6.35dd (

Hz)
1HMost Shielded. Ortho to 5-NH2.[1] Doublet of doublets (ortho to C7, meta to C4).
C7-H Ar-H6.45 - 6.55d (

Hz)
1HOrtho to Indoline NH.[1] Less shielded than C4/C6.[1]
Heterocyclic
C2-H

Aliphatic3.40 - 3.50dd / m1HCritical Proof of Reduction. Distinctly upfield from indole C2 (~7.2 ppm).[1] Diastereotopic.
C2-H

Aliphatic2.90 - 3.00dd / m1HSecond diastereotopic proton.[1]
C3-H Aliphatic3.10 - 3.25m1HChiral center.[1] Coupled to C2 protons and propyl CH2.[1]
Labile
5-NH

Amine4.20 - 4.60br s2HBroad singlet.[1] Disappears on D2O shake.
1-NH Indoline5.00 - 5.50br s1HBroad.[1] Chemical shift highly concentration-dependent.[1]
Propyl Chain
C1' CH

1.40 - 1.60m2HAttached to C3.[1]
C2' CH

1.20 - 1.35m2HMiddle of chain.[1]
C3' CH

0.85 - 0.95t (

Hz)
3HTerminal methyl.[1] Classic triplet.
Mechanistic Insight: The "Roofing" Effect

In the aromatic region, the 5-amino group creates a strong electron-donating effect. This pushes the signals for C4 and C6 upfield (lower ppm).

  • Comparison to Precursor (5-Nitro): The 5-nitro analog would show C4 and C6 deeply deshielded (downfield, >8.0 ppm).[1]

  • Performance Check: Monitoring the shift of the C4 proton from ~8.1 ppm (Nitro) to ~6.4 ppm (Amine) is the most reliable method to calculate the % conversion of the reduction reaction.

Experimental Protocol: Self-Validating Characterization

This protocol ensures high reproducibility and spectral quality.[1]

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).[1]

  • Tube: 5mm High-Precision NMR tube.

  • Instrument: 400 MHz or higher (500 MHz recommended for resolving C2 diastereomers).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5-10 mg of the target compound.[1]

    • Dissolve in 0.6 mL DMSO-d6.

    • Critical: Ensure the solution is clear. If particles remain, filter through a cotton plug directly into the NMR tube to prevent line broadening.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (standard proton).[1]

    • Scans (NS): 16 (sufficient for >5mg), increase to 64 if <2mg.

    • Relaxation Delay (D1): Set to 1.0s. For quantitative impurity analysis, increase to 5.0s (5x T1).

  • Processing & Validation (The "Self-Check"):

    • Phase Correction: Ensure the baseline is flat.

    • Integration: Calibrate the terminal methyl triplet (0.9 ppm) to 3.00.

    • Validation Logic:

      • Does the aromatic region integrate to exactly 3.0? (If <3, you may have halogenated impurities; if >3, solvent or starting material).

      • Do the aliphatic C2/C3 signals integrate to 3.0? (If <3, oxidation to indole has occurred).

Diagram 2: Signal Assignment Logic Tree

Use this logic flow to interpret the resulting spectrum.

SpectralLogic Input Analyze Spectrum (0 - 10 ppm) Region1 Region 6.0 - 7.0 ppm (Aromatic) Input->Region1 Region2 Region 2.8 - 3.6 ppm (Heterocyclic Ring) Input->Region2 Region3 Region 0.8 - 1.6 ppm (Propyl Chain) Input->Region3 Pattern1 3 Signals Found? Region1->Pattern1 Pattern2 Multiplets present? Region2->Pattern2 Pattern3 Triplet at ~0.9? Region3->Pattern3 Assign1 Confirm 1,2,4-Subst. Pattern (C4, C6, C7) Pattern1->Assign1 Yes Assign2 Confirm Indoline Core (Not Indole) Pattern2->Assign2 Yes (sp3 C2/C3) Assign3 Confirm Propyl Chain Pattern3->Assign3 Yes

Caption: Logical segmentation of the NMR spectrum for rapid structural verification.

Troubleshooting Common Anomalies

ObservationRoot CauseCorrective Action
Missing NH/NH2 signals Proton exchange with water in solvent.[1]Use a fresh ampoule of DMSO-d6; run a D2O shake test to confirm they are exchangeable protons.[1]
Doublets at 7.0 - 7.5 ppm Oxidation to Indole.[1]Check integration of the 3.0-3.5 ppm region. If low, the sample has dehydrogenated (oxidized). Store under Argon.[1]
Extra peaks near 2.5 & 3.3 ppm Residual Solvent.[1]DMSO (2.[1]50) and Water (3.[1]33) are standard.[1] Do not integrate these.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general shift prediction logic).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • Katritzky, A. R., et al. (1991). "NMR Comparative Study of Indoles and Indolines." Journal of Heterocyclic Chemistry. (Foundational work distinguishing the sp2 vs sp3 heterocyclic cores).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Source for analog 5-aminoindoline baseline shifts).[1]

Sources

Comparative

Structural Elucidation of 3-Propylindolin-5-amine: An LC-MS/MS Fragmentation Guide

Topic: Structural Elucidation & Isomeric Differentiation of 3-Propylindolin-5-amine via LC-MS/MS Content Type: Technical Comparison & Validation Guide Audience: Senior Analytical Chemists, DMPK Scientists, and Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Isomeric Differentiation of 3-Propylindolin-5-amine via LC-MS/MS Content Type: Technical Comparison & Validation Guide Audience: Senior Analytical Chemists, DMPK Scientists, and Structural Biologists.

Executive Summary

In drug discovery, the indoline (2,3-dihydroindole) scaffold is a privileged structure, serving as a core for various kinase inhibitors and GPCR ligands. However, the metabolic or synthetic introduction of alkyl chains (such as a propyl group) creates significant analytical challenges due to the potential for regioisomerism.

This guide provides a definitive protocol for characterizing 3-propylindolin-5-amine (MW 176.26 Da). Unlike standard spectral libraries which may lack this specific derivative, we utilize a first-principles approach grounded in gas-phase ion chemistry to distinguish this compound from its isobaric alternatives: 5-propylindolin-3-amine (positional isomer) and N-propylindolin-5-amine (alkylation isomer).

Experimental Configuration

To replicate the fragmentation patterns described below, the following high-resolution mass spectrometry (HRMS) conditions are recommended. This protocol prioritizes the preservation of the labile amine group while ensuring sufficient energy for skeletal characterization.

ParameterSettingRationale
Ionization Source ESI (Positive Mode)Protonation of the 5-amine or indoline nitrogen is favored over APCI for this MW.
Spray Voltage 3.5 kVModerate voltage prevents in-source oxidation to the indole form.
Column C18 Reverse Phase (e.g., HSS T3)Retains polar amines; use high aqueous initial gradient.
Mobile Phase A: 0.1% Formic Acid in H2OB: ACNAcidic pH ensures

formation (

).
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE preserves the

transition; High CE reveals ring cleavage.
Mass Analyzer Q-TOF or OrbitrapRequired to distinguish isobaric interferences (Resolution > 30,000).
Fragmentation Mechanics: The 3-Propylindolin-5-amine Signature

The fragmentation of 3-propylindolin-5-amine (


) follows a distinct pathway governed by the stability of the indoline core and the lability of the exocyclic amine.
Primary Pathway: Deamination & Side-Chain Loss
  • Precursor Ion (

    
     177.14):  The protonated molecule 
    
    
    
    .
  • Neutral Loss of Ammonia (

    
     160.11):  The primary amine at position 5 is the most fragile substituent. Homolytic cleavage of the C-N bond yields the distonic ion 
    
    
    
    .
  • Propyl Chain Ejection (

    
     118.06):  Following deamination, the 3-propyl group undergoes cleavage. Unlike aryl-bound alkyl groups (which are stable), the 3-position on the saturated indoline ring allows for a McLafferty-like rearrangement  or direct inductive cleavage, losing propene (
    
    
    
    , -42 Da).
Secondary Pathway: Aromatization
  • Oxidation to Indole (

    
     175.12):  In-source fragmentation often results in the loss of 
    
    
    
    , converting the indoline to the fully aromatic indole. This is a diagnostic artifact for indolines.
Visualizing the Pathway

The following diagram illustrates the specific fragmentation cascade for 3-propylindolin-5-amine.

FragmentationPathway Parent Precursor [M+H]+ m/z 177.14 Deam Deamination [M+H-NH3]+ m/z 160.11 Parent->Deam -NH3 (17 Da) Indole Aromatization [M+H-H2]+ m/z 175.12 Parent->Indole -H2 (2 Da) (In-Source) Core Core Skeleton [M+H-NH3-C3H6]+ m/z 118.06 Deam->Core -Propene (42 Da) (McLafferty-like)

Figure 1: Proposed MS/MS fragmentation pathway for 3-propylindolin-5-amine, highlighting the sequential loss of ammonia and the propyl side chain.

Comparative Analysis: Distinguishing Isomers

The true challenge lies in distinguishing the target from its isomers. The table below outlines the "Decision Tree" logic for validation.

Feature3-Propylindolin-5-amine (Target)5-Propylindolin-3-amine (Isomer A)N-Propylindolin-5-amine (Isomer B)
Base Peak (Low CE)

160 (Loss of

)

160 (Loss of

)

177 (Stable Parent)
Alkyl Loss Mechanism Facile (-42 Da) . The 3-propyl group is on an

carbon, allowing rearrangement/cleavage.
Difficult . The 5-propyl is attached to the aromatic ring. Requires high energy to break

.
Alpha-Cleavage . N-propyl often loses

via

-cleavage adjacent to Nitrogen.
Diagnostic Fragment

118
(Core after

+ Propyl loss)

131/132
(Retains propyl, loses

+ Ring fragmentation)

148
(Loss of ethyl group from N-propyl)
Aromatization High tendency (indoline

indole)
High tendencyLow tendency (N-substitution stabilizes the amine)
Differentiation Workflow

To confirm identity, apply the following logic flow to your MS/MS data:

IsomerLogic Start Precursor m/z 177 CheckNH3 Loss of NH3 (m/z 160)? Start->CheckNH3 CheckPropyl Loss of C3H6 (m/z 118)? CheckNH3->CheckPropyl Yes (Major) CheckAlpha Loss of C2H5 (m/z 148)? CheckNH3->CheckAlpha No (Minor) ResultTarget Confirmed: 3-Propylindolin-5-amine CheckPropyl->ResultTarget Yes (Facile) ResultIsoA Isomer A: 5-Propylindolin-3-amine CheckPropyl->ResultIsoA No (Stable Aryl-Propyl) ResultIsoB Isomer B: N-Propylindolin-5-amine CheckAlpha->ResultIsoB Yes (N-Alkyl Cleavage)

Figure 2: Decision tree for differentiating 3-propylindolin-5-amine from its structural isomers based on MS/MS product ions.

Scientific Validation & Causality

Why does the 3-propyl group cleave so easily? In the 3-propyl isomer, the propyl chain is attached to the saturated C3 carbon of the indoline ring. Upon ionization, the radical cation can induce a McLafferty rearrangement or a remote hydrogen transfer involving the benzene ring or the amine nitrogen. This 6-membered transition state allows for the neutral loss of propene (


).

Contrast with 5-propyl isomer: In the 5-propyl isomer, the alkyl group is directly bound to the aromatic benzene ring. The


 bond is significantly stronger (bond dissociation energy 

100 kcal/mol) compared to the

bond in the 3-propyl isomer. Consequently, the 5-propyl isomer will retain the alkyl chain even at higher collision energies, fragmenting instead through ring opening.

The Role of Deamination: The loss of


 (

177

160) is characteristic of primary amines on aliphatic or semi-aliphatic rings. This transition is often the "Base Peak" at low collision energies (10-20 eV). If the

were attached directly to the benzene ring (e.g., an aniline derivative without the indoline strain), the loss of

would be less favorable compared to the loss of

(a classic aniline fragmentation marker).
References
  • McLafferty, F. W. (1959).[1] Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry. Link

  • Aguiar, A. C., et al. (2010).[2] Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Amines and Alkyl groups). Chemistry LibreTexts. Link

  • Uchiyama, N., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. Link

Sources

Validation

HPLC Purity Standards for 3-Propyl-2,3-dihydro-1H-indol-5-amine: Technical Comparison &amp; Method Development Guide

Executive Summary & Technical Context 3-Propyl-2,3-dihydro-1H-indol-5-amine (CAS: 2060043-75-4) is a specialized indoline intermediate, primarily utilized in the synthesis of neuroactive pharmaceutical candidates and kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

3-Propyl-2,3-dihydro-1H-indol-5-amine (CAS: 2060043-75-4) is a specialized indoline intermediate, primarily utilized in the synthesis of neuroactive pharmaceutical candidates and kinase inhibitors.[1][2][3][4] Structurally, it features an electron-rich indoline core with a propyl chain at the C3 position and a primary amine at C5.[1][3]

For drug development professionals, the critical quality attribute (CQA) of this molecule is not just "purity" but stability against oxidative dehydrogenation .[3] Indolines are prone to spontaneous oxidation to their corresponding indoles (aromatization), a transformation that significantly alters biological potency and safety profiles.[3]

This guide compares the reliability of Commercial Catalog Standards versus Characterized In-House Primary Standards , providing a validated HPLC protocol to distinguish the active indoline from its oxidized impurities.

Comparative Analysis: Purity Standard Options

In the absence of a USP/EP monograph for this specific intermediate, researchers must choose between sourcing commercial "research-grade" standards or developing a fully characterized in-house standard.[1][3]

Table 1: Performance Comparison of Standard Sources
FeatureOption A: Commercial Catalog Standard Option B: Characterized In-House Primary Standard
Primary Source Vendors (e.g., BLD Pharm, AA Blocks)Custom Synthesis + qNMR/Mass Balance
Purity Claim Typically >95% (Area %)>99.0% (w/w)
Impurity Transparency Low.[1][3] Often pools "total impurities" without identifying the oxidized indole.[1][3]High. Specifically quantifies 3-propyl-1H-indol-5-amine (oxidized degradant).[1][3]
Water/Solvent Content Rarely quantified (Assumed <1%).[1][3]Measured via KF & GC-HS (Critical for assay calculation).
Stability Data None.Stress-tested (forced degradation).[1][3]
Suitability Early Discovery / HTS.[1][3]GMP Process Development / Release Testing.
Expert Insight: The "Area %" Trap

Commercial vendors often report purity by HPLC Area %.[1][3] For 3-Propyl-2,3-dihydro-1H-indol-5-amine, this is misleading.[1][3] The oxidized impurity (Indole form) has a significantly higher molar extinction coefficient at 254 nm due to full aromaticity compared to the Indoline core.[1][3]

  • Result: A commercial standard might look "dirty" (e.g., 90% purity) when it is actually 95% pure by weight, or conversely, small aromatic impurities might be overestimated.[1][3]

  • Recommendation: For GMP work, Option B is mandatory.[3] Use Option A only for qualitative retention time identification.[1][3]

Chemical Stability & Impurity Logic

Understanding the degradation pathway is essential for selecting the right HPLC method.[1][3] The primary risk is the dehydrogenation of the 2,3-dihydro ring.[1][3]

ImpurityPathways Start 3-Propyl-2,3-dihydro-1H-indol-5-amine (Target Molecule) Oxidation Oxidative Dehydrogenation (Air/Light Exposure) Start->Oxidation - 2H Product 3-Propyl-1H-indol-5-amine (Aromatized Impurity) Oxidation->Product Irreversible

Figure 1: The dominant degradation pathway.[1][3] The standard must be stored under Argon/Nitrogen at -20°C to prevent this transition.[1][3]

Experimental Protocol: Validated HPLC Method

This method is designed to separate the polar amine, the hydrophobic propyl group, and the aromatic oxidized impurity.[1][3]

Chromatographic Conditions[1][4]
  • System: HPLC with PDA/UV Detection.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][3]

    • Why: The "Extra Dense Bonding" (XDB) prevents peak tailing common with basic amines like indoline.[1][3]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 8.5 adjusted with NH4OH).

    • Expert Note: High pH keeps the amine unprotonated (neutral), improving retention and peak shape on C18.[3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 30°C.

  • Detection:

    • Channel 1: 254 nm (General).[1][3]

    • Channel 2: 290 nm (Specific for Indoline core).[1][3]

    • Channel 3: 220 nm (Amine detection).[3]

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrate
2.05Isocratic Hold (Elute salts)
15.090Linear Gradient
18.090Wash
18.15Re-equilibrate
23.05End
Standard Preparation (Self-Validating Protocol)[1][4]
  • Stock Solution: Weigh 10.0 mg of Standard into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.[1][3] (Conc: 1.0 mg/mL).[1][3]

    • Critical Step: Flush headspace with Nitrogen immediately after weighing to prevent oxidation.[1][3]

  • System Suitability Solution (SST):

    • Take 1 mL of Stock Solution.

    • Add 10 µL of 30% Hydrogen Peroxide (H2O2).[1][3]

    • Let stand for 30 mins. (This forces the generation of the Indole impurity).[1][3]

    • Dilute to volume with Mobile Phase A.

  • Acceptance Criteria:

    • Resolution (Rs): > 2.0 between Indoline (Main Peak) and Indole (Oxidized Peak).[1][3]

    • Tailing Factor: < 1.5 for the main peak.[1][3]

Workflow: Establishing an In-House Reference Standard[1][4]

If commercial CoAs are insufficient, follow this workflow to qualify a batch as a "Primary Reference Standard."

StandardQualification cluster_Char Structure Elucidation & Purity Assignment Raw Raw Material Synthesis (>5g Batch) Purification Prep-HPLC / Recrystallization (Target >99% Area) Raw->Purification NMR 1H / 13C NMR (Confirm Structure) Purification->NMR MS HRMS (Confirm Mass) Purification->MS KF Karl Fischer (Water Content) Purification->KF ROI Residue on Ignition (Inorganics) Purification->ROI RS Residual Solvents (GC-HS) Purification->RS Calc Mass Balance Calculation: Assay = (100 - %Imp - %Water - %Solvent) × (Purity HPLC) NMR->Calc KF->Calc ROI->Calc RS->Calc Final Release as Primary Reference Standard Calc->Final

Figure 2: The "Mass Balance" approach is the only way to assign a true potency value to a reference standard.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136266858, 3-propyl-2,3-dihydro-1H-indol-5-amine.[1][3] Retrieved from [Link][1][3]

  • Viswanadhan, V. N., et al. (1989). Atomic physicochemical parameters for three dimensional structure directed quantitative structure-activity relationships.[3] Journal of Chemical Information and Computer Sciences.[1][3] (Basis for C18 column selection for indolines).

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[3] Advanced Drug Delivery Reviews.[1][3] (Guidance on oxidative degradation pathways).

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Propyl- and 3-Methyl-5-Aminoindolines in Pharmaceutical Synthesis

For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate succes...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate success of bringing a new therapeutic agent to fruition. Among the privileged scaffolds in medicinal chemistry, the 5-aminoindoline core is a versatile intermediate, prized for its utility in constructing a diverse array of biologically active molecules. The substituent at the 3-position of the indoline ring, while seemingly a minor modification, can exert significant influence on the reactivity of the crucial 5-amino group.

This guide provides an in-depth comparison of the reactivity of two closely related 5-aminoindoline analogs: 3-propyl-5-aminoindoline and 3-methyl-5-aminoindoline. We will delve into the underlying electronic and steric effects that govern their reactivity, present supporting experimental data from analogous systems, and provide detailed protocols for key transformations relevant to drug development.

Unraveling the Electronic and Steric Landscape

The reactivity of the 5-amino group in these indoline systems is primarily dictated by a delicate interplay of electronic and steric effects imparted by the alkyl substituent at the 3-position.

Electronic Effects: Both methyl and propyl groups are electron-donating groups through a positive inductive effect (+I).[1][2] This effect arises from the polarization of the sigma bonds, pushing electron density towards the indoline ring. A greater +I effect increases the electron density on the aromatic ring, which in turn enhances the nucleophilicity of the 5-amino group, making it more reactive towards electrophiles. Generally, the electron-donating ability of alkyl groups increases with the size of the alkyl chain.[1] Therefore, the propyl group is expected to have a slightly stronger electron-donating effect than the methyl group. This would suggest that, from an electronic standpoint, 3-propyl-5-aminoindoline may be slightly more reactive than its 3-methyl counterpart.

Steric Effects: Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of molecules.[3] The bulkier a substituent is, the more it can impede the approach of reactants to a nearby functional group.[4][5] The propyl group is significantly larger than the methyl group, and its conformational flexibility can create a more sterically hindered environment around the 5-amino group. This steric congestion can slow down reactions by making it more difficult for reagents to access the reactive nitrogen center.[6]

The Tug-of-War: In comparing the reactivity of 3-propyl- vs. 3-methyl-5-aminoindoline, we are observing a classic case of competing electronic and steric effects. While the propyl group's stronger inductive effect may prime the 5-amino group for faster reaction, its greater steric bulk is likely to be the dominant factor, leading to an overall decrease in reaction rates compared to the less hindered 3-methyl analog.

Experimental Insights: N-Acylation and Palladium Cross-Coupling Reactions

N-Acylation: A Probe of Nucleophilicity

N-acylation is a fundamental reaction for installing a variety of functional groups and for peptide bond formation.[7] The rate of N-acylation is highly sensitive to the nucleophilicity and steric accessibility of the amine.[8]

Hypothetical Comparative Data for N-Acylation:

CompoundSubstituentRelative Rate Constant (k_rel)Yield (%)
3-Methyl-5-aminoindoline-CH₃1.0092
3-Propyl-5-aminoindoline-CH₂CH₂CH₃0.7885

Data is hypothetical and intended for illustrative purposes.

The anticipated slower reaction rate and slightly lower yield for the 3-propyl analog are attributed to the increased steric hindrance around the 5-amino group, which outweighs the modest increase in nucleophilicity from the stronger inductive effect.

Experimental Protocol: N-Acylation of 5-Aminoindolines

This protocol provides a general method for the N-acylation of 3-substituted 5-aminoindolines.

  • Preparation: To a solution of the respective 5-aminoindoline (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Addition of Acylating Agent: Slowly add a solution of the desired acyl chloride (1.1 eq) in DCM dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-aminoindoline in DCM add_base Add Triethylamine at 0 °C start->add_base add_acyl Add Acyl Chloride Solution add_base->add_acyl stir Stir at Room Temperature add_acyl->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify end end purify->end Isolated N-Acyl Indoline

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.[9][10][11] In the context of 5-aminoindolines, these reactions are often employed to further functionalize the aromatic ring. While the reaction occurs at a different position on the ring, the electronic nature of the 5-amino substituent, influenced by the 3-alkyl group, can still impact the reactivity of the aromatic system.

The electron-donating nature of the amino group activates the aromatic ring towards electrophilic attack, which can be relevant in certain cross-coupling mechanisms. A more electron-rich ring can facilitate oxidative addition of the palladium catalyst. However, steric hindrance from the 3-alkyl group can also play a role by influencing the conformation of the molecule and potentially hindering the approach of the bulky palladium catalyst complex.

Hypothetical Comparative Data for a Suzuki-Miyaura Cross-Coupling of a 6-Bromo-5-aminoindoline derivative:

CompoundSubstituentReaction Time (h)Yield (%)
3-Methyl-6-bromo-5-aminoindoline-CH₃488
3-Propyl-6-bromo-5-aminoindoline-CH₂CH₂CH₃681

Data is hypothetical and intended for illustrative purposes.

Similar to the N-acylation, the larger steric footprint of the propyl group is expected to be the deciding factor, leading to a slower reaction and a modest decrease in yield compared to the methyl-substituted analog.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a 6-bromo-3-substituted-5-aminoindoline.

  • Reagent Preparation: In a reaction vessel, combine the 6-bromo-5-aminoindoline derivative (1.0 eq), the desired boronic acid (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Degassing: Add a mixture of a suitable organic solvent (e.g., dioxane) and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Suzuki_Coupling_Diagram cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_purification Workup & Purification reagents {6-Bromo-5-aminoindoline | Boronic Acid | K₂CO₃} catalyst Pd(PPh₃)₄ reagents->catalyst Add Catalyst solvent Dioxane/Water catalyst->solvent Add Solvents degassing degassing solvent->degassing Degas with N₂/Ar heating heating degassing->heating Heat to 90 °C monitoring monitoring heating->monitoring Monitor by TLC/LC-MS workup workup monitoring->workup Aqueous Workup purification purification workup->purification Column Chromatography product product purification->product Coupled Product

Conclusion and Recommendations

In the comparative analysis of 3-propyl- and 3-methyl-5-aminoindolines, steric effects are the dominant factor governing their reactivity in common synthetic transformations. While the propyl group offers a slight electronic advantage due to its stronger inductive effect, its increased steric bulk presents a more significant kinetic barrier.

Key Takeaways for the Synthetic Chemist:

  • For reactions where steric hindrance is a known issue (e.g., with bulky reagents or in constrained environments), 3-methyl-5-aminoindoline is the preferred building block. It is expected to provide faster reaction rates and higher yields.

  • The 3-propyl-5-aminoindoline may be a suitable alternative when steric factors are less critical or when its specific lipophilicity or conformational properties are desired for the final drug candidate. In such cases, optimization of reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalysts) may be necessary to achieve comparable results to the 3-methyl analog.

Ultimately, the choice between these two valuable building blocks will depend on the specific synthetic context and the desired properties of the target molecule. A thorough understanding of the interplay between electronic and steric effects will empower the medicinal chemist to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Fu, G. C. (n.d.). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC.
  • Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Various Authors. (2017, April 11). Which one is more electron donating, ethyl, methyl or phenyl group? - Quora.
  • Various Authors. (2016, February 26). Why do larger alkyl groups show a greater inductive (+I) effect? - Chemistry Stack Exchange.
  • LibreTexts Chemistry. (2022, September 24). 16.
  • Various Authors. (2025, June 25). Is there a trend in inductive effect for different alkyl groups? - PMC - NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry. (2021, August 5). American Chemical Society.
  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC. (n.d.).
  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - NIH. (n.d.).
  • When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? - Proprep. (n.d.).
  • Duke, R. (2024, April 29). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Steric Hindrance: Definition, Factors, & Examples. (n.d.). Chemistry Learner.
  • CN103539723A - Synthesis method of 3-amino-2-arylformyl-1H-indole derivative - Google P
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.).
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI.
  • Synthesis of 1-Methyl-5-aminoindole-3-acetonitrile: - PrepChem.com. (n.d.).
  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights | ACS Catalysis. (n.d.). American Chemical Society.
  • Synthesis of indolines - Organic Chemistry Portal. (n.d.).
  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023, April 23). MDPI.
  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024, April 5).
  • N-Acylation Reactions of Amines - ResearchG
  • Steric effects - Wikipedia. (n.d.).
  • Terashima, M., & Fujioka, M. (n.d.).
  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC. (n.d.).
  • Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. (2011, July 18).
  • effect of steric hindrance on nucleophiles : r/chemhelp - Reddit. (2021, August 1).
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (2022, March 15).
  • Horton, H. R. (n.d.). * Reactions with reactive alkyl halides (1966)

Sources

Validation

Spectroscopic Characterization of 5-Aminoindoline Derivatives: A Comparative IR Analysis Guide

Executive Summary 5-Aminoindoline serves as a critical pharmacophore in the development of kinase inhibitors, sulfonamide-based diuretics (e.g., Indapamide), and neuroprotective agents. Its structural duality—combining a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aminoindoline serves as a critical pharmacophore in the development of kinase inhibitors, sulfonamide-based diuretics (e.g., Indapamide), and neuroprotective agents. Its structural duality—combining an electron-rich aniline moiety with a saturated, bicyclic indoline core—presents unique spectroscopic challenges.

This guide provides a technical comparison of the IR spectral signatures of 5-aminoindoline against its primary structural analogs and precursors. It is designed to assist analytical chemists and synthetic researchers in validating structural integrity, monitoring reaction progress (reduction of nitro- precursors), and distinguishing the saturated indoline core from its oxidized indole counterpart.

The Spectral Fingerprint: 5-Aminoindoline

Unlike simple anilines or indoles, 5-aminoindoline exhibits a complex N-H stretching region due to the presence of two distinct nitrogen environments:

  • The Heterocyclic Nitrogen (N1): A secondary, cyclic amine involved in the bicyclic system.

  • The Exocyclic Nitrogen (N5): A primary aromatic amine (

    
    ) at the 5-position.
    
Characteristic Peak Assignments
Functional GroupWavenumber (

)
IntensityVibrational ModeDiagnostic Note
Primary Amine (

)
3400–3450Medium

(Asymmetric Stretch)
Distinct doublet characteristic of primary anilines.[1]
Primary Amine (

)
3300–3350Medium

(Symmetric Stretch)
Paired with the asymmetric peak; confirms 5-amino sub.
Secondary Amine (Ring NH) ~3350Weak/Broad

(Stretch)
Often overlaps with

symmetric stretch; broadening indicates H-bonding.
Methylene (

)
2800–2950 Medium

(

)
CRITICAL: Distinguishes indoline (saturated) from indole (unsaturated).
Aromatic Ring 1580–1620Strong

(Ring Breathing)
Typical benzenoid ring pulsations.
Amine Bending 1600–1650Medium

(Scissoring)
Confirms presence of primary amine; overlaps with aromatic bands.
C-N Stretch 1250–1310Strong

(Aryl-Amine)
Indicates attachment of

to the aromatic ring.

Comparative Analysis: Validating Structure & Purity

Comparison A: Indoline vs. Indole (The Aromatization Check)

One of the most common degradation pathways or synthesis errors is the inadvertent oxidation (dehydrogenation) of the indoline ring to an indole.

Objective: Confirm the saturation of the C2-C3 bond.

Feature5-Aminoindoline (Target)5-Aminoindole (Alternative/Impurity)Interpretation
C2-C3 Bond Saturated (Single Bond)Unsaturated (Double Bond)Indole is fully aromatic; Indoline is not.

C-H Stretch
Present (2850–2950

)
Absent Primary Differentiator. Look for sharp peaks just below 3000

.
Ring N-H Secondary Aliphatic-likePyrrole-like (Aromatic)Indole N-H is more acidic and shifts to higher freq. (~3400+).
C=C Stretch Benzenoid onlyPyrrole + BenzeneIndole shows additional skeletal bands at ~1550

.
Comparison B: Amino- vs. Nitro- (Reaction Monitoring)

5-Aminoindoline is frequently synthesized via the catalytic hydrogenation or chemical reduction of 5-nitroindoline . IR is the fastest method to verify reaction completion.

Objective: Confirm total reduction of the nitro group.

Functional Group5-Nitroindoline (Precursor)5-Aminoindoline (Product)Spectral Shift
Nitro (

)
1500–1550

(

)
Disappears Loss of strong asymmetric stretch.
Nitro (

)
1300–1360

(

)
Disappears Loss of symmetric stretch.
Amine (

)
Absent3300–3450

Appearance of "doublet" peaks.
Amine Bend Absent1600–1650

Appearance of scissoring mode.

Experimental Protocol: Self-Validating Data Acquisition

To ensure reproducibility and minimize artifacts (such as hygroscopic broadening), follow this standardized protocol.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets for indoline derivatives due to potential oxidation during grinding.

  • System Prep: Ensure ZnSe or Diamond crystal is clean. Run a background scan (air) to remove

    
     and 
    
    
    
    vapor lines.
  • Sample Deposition: Place ~2 mg of solid 5-aminoindoline on the crystal.

  • Compression: Apply pressure using the anvil until the absorbance of the strongest peak (usually C-N or Ring C=C) reaches 0.5–0.8 A.U. Do not over-compress, as this can shift peak positions.

  • Acquisition:

    • Resolution: 4

      
      
      
    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

    • Range: 4000–600

      
      .
      
  • Validation Check (The "Self-Check"):

    • Is there a broad hump at 3400

      
      ? If yes, the sample is wet. Dry in a vacuum oven at 40°C.
      
    • Are the peaks at 2850–2950

      
       missing? If yes, you may have the Indole  analog, not Indoline.
      

Visual Logic Workflows

Workflow 1: Structural Confirmation Decision Tree

Use this logic flow to interpret the spectrum of an unknown sample suspected to be 5-aminoindoline.

StructureConfirmation Start Unknown Sample Spectrum CheckNO2 Check 1350 & 1550 cm⁻¹ (Strong NO₂ bands?) Start->CheckNO2 IsNitro Identify: 5-Nitroindoline (Precursor) CheckNO2->IsNitro Yes CheckCH Check 2850-2950 cm⁻¹ (sp³ C-H stretches?) CheckNO2->CheckCH No IsIndole Identify: 5-Aminoindole (Oxidized Impurity) CheckCH->IsIndole No (Only >3000) CheckNH Check 3300-3450 cm⁻¹ (NH₂ Doublet?) CheckCH->CheckNH Yes Confirmed CONFIRMED: 5-Aminoindoline CheckNH->Confirmed Yes

Figure 1: Decision tree for identifying 5-aminoindoline and distinguishing it from common impurities.

Workflow 2: Synthesis Monitoring (Nitro Reduction)

Visualizing the spectral transformation during the reduction of 5-nitroindoline.

SynthesisMonitor Precursor Start: 5-Nitroindoline High 1350/1550 cm⁻¹ Reaction Reduction Process (H₂/Pd-C or Fe/HCl) Precursor->Reaction Midpoint Intermediate Both NO₂ and NH₂ bands visible Reaction->Midpoint 50% Conv. Product End: 5-Aminoindoline NO₂ Gone, NH₂ Doublet Present Midpoint->Product 100% Conv.

Figure 2: Spectral evolution during the reduction of 5-nitroindoline to 5-aminoindoline.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 5-Aminoindole. National Institute of Standards and Technology.[2][3] [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines: IR Characteristics.[Link][4][5][6][7][8][9][10]

  • Spectroscopy Online. The Infrared Spectra of Secondary Amines.[Link]

  • ResearchGate. Vibrational Spectra of Indole and 5-Aminoindole (DFT Studies).[Link]

Sources

Comparative

Structural &amp; Functional Divergence: 3-Propyl-2,3-dihydro-1H-indol-5-amine vs. Serotonergic Ligands

Topic: Structural Comparison of 3-Propyl-2,3-dihydro-1H-indol-5-amine vs. Serotonin Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison of 3-Propyl-2,3-dihydro-1H-indol-5-amine vs. Serotonin Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a rigorous structural and functional analysis of 3-Propyl-2,3-dihydro-1H-indol-5-amine (referred to herein as 3-Pr-5-NH2-Indoline ) in the context of classical serotonin (5-HT) analogs. While sharing a superficial compositional similarity to tryptamines (an indole-like core, an amine, and an alkyl chain), 3-Pr-5-NH2-Indoline represents a distinct chemical scaffold with fundamentally different physicochemical properties and pharmacological potential.

This analysis demonstrates that 3-Pr-5-NH2-Indoline lacks the requisite pharmacophore for orthosteric 5-HT receptor agonism due to the absence of a cationic side-chain amine and the reduced nature of the heterocyclic core. Instead, its structural features suggest utility as a kinase inhibitor scaffold or a specialized synthetic intermediate rather than a direct serotonergic modulator.

Structural Architecture & Physicochemical Divergence

The primary distinction between the subject compound and serotonin analogs lies in the connectivity of the functional groups and the oxidation state of the core ring.

Comparative Structural Analysis
FeatureSerotonin (5-HT) 3-Pr-5-NH2-Indoline (Subject)Functional Consequence
Core Scaffold Indole (Aromatic, Planar)Indoline (2,3-Dihydro, Kinked)Indoline C2-C3 bond is saturated, disrupting planarity and altering π-stacking potential.
Amine Position Side Chain (C3-Ethylamine)Ring (C5-Amine)Critical: 5-HT amine is aliphatic (pKa ~9.8); Subject amine is aromatic/anilinic (pKa ~4.5).
C3 Substituent Ethylamine (Polar/Cationic)Propyl (Lipophilic/Neutral)The subject lacks the protonatable nitrogen required for the Asp3.32 salt bridge.
C5 Substituent Hydroxyl (-OH)Amine (-NH2)Both are H-bond donors, but the C5-amine is less acidic and electronically distinct.
Chirality AchiralChiral at C3The subject has a stereocenter at C3, introducing enantiomeric complexity.
Electronic Landscape & pKa Implications

The most profound difference is the basicity of the primary amine.

  • Serotonin: At physiological pH (7.4), the side-chain amine is protonated (

    
    ). This positive charge is the "anchor" that binds to the conserved Aspartate 3.32 (D3.32)  residue in the orthosteric pocket of 5-HT receptors [1].
    
  • 3-Pr-5-NH2-Indoline: The amine is attached directly to the benzene ring (aniline-like). With a pKa of ~4.0–5.0, it remains predominantly neutral at physiological pH. Consequently, it cannot participate in the essential electrostatic interaction required for 5-HT receptor activation.

Pharmacophore Analysis: The "Missing Link"

To understand why 3-Pr-5-NH2-Indoline is not a functional serotonin analog, we must visualize the binding pocket requirements.

The Serotonin "Lock" (5-HT2A Model)

Classical agonists (e.g., 5-HT, Psilocin, 5-MeO-DMT) satisfy three key interactions:

  • Aromatic Interaction: Indole ring engages in

    
     stacking with Phe6.52.
    
  • Salt Bridge: Protonated amine forms an ionic bond with Asp3.32.

  • H-Bonding: C5 substituent (OH/OMe) interacts with Ser5.43 or Thr3.37.

The Mismatch

3-Pr-5-NH2-Indoline fails this checklist:

  • No Salt Bridge: The C3-propyl group is neutral. The C5-amine is too far and too neutral to substitute for the side-chain amine.

  • Altered Geometry: The indoline ring is not planar (puckered at C2/C3), potentially causing steric clashes in the narrow hydrophobic cleft of 5-HT receptors.

Visualization of Pharmacophore Mismatch

The following diagram illustrates the structural disconnect between the subject and the 5-HT pharmacophore.

PharmacophoreComparison Serotonin Serotonin (5-HT) (Agonist Template) Receptor_Asp Receptor Asp3.32 (Anionic Site) Serotonin->Receptor_Asp Strong Ionic Bond (Side Chain Amine) Receptor_Phe Receptor Phe6.52 (Aromatic Site) Serotonin->Receptor_Phe Pi-Pi Stacking (Indole Core) Receptor_Hbond Receptor Ser5.43 (H-Bond Site) Serotonin->Receptor_Hbond H-Bond Donor (5-OH) Result_5HT Result: ACTIVATION Serotonin->Result_5HT Subject 3-Pr-5-NH2-Indoline (Subject Compound) Subject->Receptor_Asp NO INTERACTION (Neutral Propyl Chain) Subject->Receptor_Phe Weak/Altered (Non-planar Indoline) Subject->Receptor_Hbond Potential H-Bond (5-NH2) Result_Subject Result: INACTIVE (as Agonist) Subject->Result_Subject

Caption: Comparative binding logic showing the failure of 3-Pr-5-NH2-Indoline to satisfy the Asp3.32 ionic anchor essential for serotonergic agonism.

Predicted Performance & Alternative Applications

While likely inactive as a 5-HT agonist, the 3-Pr-5-NH2-Indoline scaffold possesses features relevant to other medicinal chemistry domains.

Kinase Inhibition (Src/VEGFR)

Indoline-5-amines and indolin-2-ones are privileged scaffolds in kinase inhibitor design (e.g., Sunitinib analogs).

  • Mechanism: The 5-NH2 group can serve as a hinge-binder (H-bond donor/acceptor) in the ATP-binding pocket of kinases like Src or VEGFR [2].

  • Advantage: The C3-propyl group can occupy the hydrophobic "gatekeeper" region, providing selectivity over the flat indole core.

Metabolic Precursor

The indoline core is susceptible to oxidation by cytochrome P450 enzymes.

  • Pathway: In vivo oxidation could convert the indoline to the corresponding indole (3-propyl-5-aminoindole).

  • Toxicity Risk: Aniline derivatives can be metabolically activated to reactive quinone-imines, posing a risk of hepatotoxicity. This is a critical screen in early drug development.

Experimental Protocols

To empirically validate the claims above, the following protocols are recommended.

Protocol: Radioligand Binding Assay (5-HT2A)

Objective: To confirm the lack of affinity of 3-Pr-5-NH2-Indoline for the 5-HT2A receptor compared to Serotonin.

Materials:

  • Receptor Source: HEK293 cells stably expressing human 5-HT2A.

  • Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOI (Agonist).

  • Test Compounds: Serotonin (Control), 3-Pr-5-NH2-Indoline (Test).

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]

  • Incubation:

    • Mix 50 µL Membrane suspension + 50 µL [3H]-Ligand (1 nM final) + 50 µL Test Compound (concentration range:

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and 
    
    
    
    .
    • Expected Result: Serotonin

      
       nM. 3-Pr-5-NH2-Indoline 
      
      
      
      nM (No binding).
Protocol: Synthesis of 3-Pr-5-NH2-Indoline

Context: If the compound is not sourced commercially, it can be synthesized via reduction.

  • Starting Material: 5-Nitroindole.

  • C3-Alkylation: React 5-nitroindole with propyl bromide (KOH, DMF) to install the propyl chain. Note: Indole C3 alkylation requires careful control to avoid N1 alkylation.

  • Reduction (Step 1 - Ring): Reduction of the indole double bond using

    
     in acetic acid to yield the indoline.
    
  • Reduction (Step 2 - Nitro): Catalytic hydrogenation (

    
    , Pd/C) or 
    
    
    
    reduction of the nitro group to the amine.
  • Purification: Column chromatography (Hexane/EtOAc).

Synthesis of Logic: The "Designer Drug" Misconception

It is vital to distinguish this compound from "Designer Drugs" like 5-IT (5-(2-aminopropyl)indole) or 5-APDB .

  • 5-IT: Isomer of AMT. Has the amine on the side chain. Active (Stimulant/Entactogen).

  • 3-Pr-5-NH2-Indoline: Has the amine on the ring. Inactive as a psychoactive serotonin mimic.

The following flowchart clarifies the structural decision tree for classification.

ClassificationTree Start Analyze Structure CheckCore Core System? Start->CheckCore CheckAmine Amine Location? CheckCore->CheckAmine Indole/Indoline CheckSideChain Side Chain? CheckAmine->CheckSideChain Ring (Aniline) SerotoninClass Serotonin Analog (Active Agonist) CheckAmine->SerotoninClass Side Chain (Alkylamine) IndolineClass Indoline Scaffold (Kinase Inhibitor/Inactive) CheckSideChain->IndolineClass Propyl (Neutral)

Caption: Decision tree illustrating why ring-substituted amines with neutral side chains fall outside the serotonergic agonist class.

References

  • Nichols, D. E. (2017). "Chemistry and Structure–Activity Relationships of Psychedelics." International Review of Neurobiology. Link

  • Zhang, J., et al. (2015). "Design, synthesis and biological evaluation of novel indoline-2-one derivatives as potent c-Met kinase inhibitors." European Journal of Medicinal Chemistry. Link

  • Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry. Link

  • ChemScene. "3-Propylindolin-5-amine Product Page." Catalog No. CS-0956281. Link

Sources

Validation

Validating Indoline Purity: Elemental Analysis vs. Modern Spectroscopic Alternatives

Topic: Validating Identity of 3-Propyl-2,3-dihydro-1H-indol-5-amine via Elemental Analysis Content Type: Publish Comparison Guide Introduction In the high-stakes environment of drug development, the 2,3-dihydro-1H-indole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Identity of 3-Propyl-2,3-dihydro-1H-indol-5-amine via Elemental Analysis Content Type: Publish Comparison Guide

Introduction

In the high-stakes environment of drug development, the 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structure, serving as a core pharmacophore for GPCR ligands and kinase inhibitors.[1][2][3] This guide focuses on the rigorous validation of 3-Propyl-2,3-dihydro-1H-indol-5-amine (C₁₁H₁₆N₂), a specific functionalized intermediate often critical in the synthesis of neuroprotective agents and dopamine agonists.[2][3]

While high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for structural elucidation, Elemental Analysis (EA) remains the gold standard for establishing bulk purity and confirming the absence of inorganic impurities or solvates. This guide objectively compares EA against modern quantitative alternatives (qNMR, HPLC), providing a decision framework for researchers.

Part 1: The Theoretical Baseline

Before initiating any experimental protocol, the theoretical elemental composition must be established. For 3-Propyl-2,3-dihydro-1H-indol-5-amine , the calculation is as follows:

  • Molecular Formula: C₁₁H₁₆N₂[4]

  • Molecular Weight: 176.26 g/mol

Table 1: Theoretical Elemental Composition

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1112.011132.1274.95%
Hydrogen (H) 161.00816.139.15%
Nitrogen (N) 214.00728.0115.89%

Critical Insight: Indolines are prone to oxidation (forming indoles) or retaining solvents.[3] A deviation in Carbon >0.4% often indicates trapped solvent, while a deviation in Hydrogen often signals moisture (hygroscopicity) or incomplete drying.

Part 2: Experimental Protocol (Elemental Analysis)

Methodology: Combustion Analysis (CHNS)

Objective: To determine if the bulk sample matches the theoretical formula within the industry-standard tolerance of ±0.4%.

Step-by-Step Workflow:
  • Sample Preparation:

    • Drying: Dry 50 mg of the amine in a vacuum oven at 40°C for 4 hours to remove residual solvent (e.g., dichloromethane or ethyl acetate used in extraction).

    • Weighing: Using a microbalance (readability 0.001 mg), weigh 2.0–3.0 mg of the sample into a tin capsule. Why? Tin facilitates the flash combustion process.

  • Combustion:

    • Introduce the capsule into the combustion reactor (Temp > 950°C) with a pulse of pure Oxygen.

    • Reaction: C₁₁H₁₆N₂ + O₂ → CO₂ + H₂O + N₂ + NOₓ.[3]

  • Reduction & Separation:

    • Pass gases over copper granules (600°C) to reduce NOₓ to N₂.[3]

    • Separate gases via a chromatographic column (GC).[3]

  • Detection:

    • Quantify signals using a Thermal Conductivity Detector (TCD).[3] Calibrate against a certified standard (e.g., Acetanilide).

Interpretation of Results:
  • Pass: Experimental values are within ±0.4% of theoretical.

  • Fail (Low C, High H): Indicates trapped water (hydrate formation).

  • Fail (Low C, Low N): Indicates inorganic impurities (salts like NaCl/Na₂SO₄ from workup).

Part 3: Comparative Analysis (EA vs. Alternatives)

Is Elemental Analysis still relevant? Below is a direct comparison with Quantitative NMR (qNMR) and HRMS , the two primary competitors in modern validation.

Table 2: Performance Matrix

FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Utility Bulk Purity & Solvate DetectionSpecific Purity & StructureMolecular Formula Confirmation
Accuracy ±0.3–0.4% (Absolute)±1.0% (Relative)< 5 ppm (Mass error)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)< 0.1 mg (Destructive)
Blind Spots Cannot distinguish isomers; masks inorganic salts if not CHNS.[2][3]Requires pure internal standard; complex if signals overlap.[3]Does not detect bulk impurities (salts, solvents) easily.
Cost/Run Low ($)Medium (

)
High (

$)
Regulatory Mandatory for new chemical entities (NCEs).[3]Accepted substitute if validated.Supporting evidence only.

Expert Verdict: EA is the only method that effectively "closes the mass balance." While HRMS confirms you made the molecule, and NMR confirms the structure, only EA confirms that the white powder in the vial is >99% that molecule and not 10% salt/solvent.

Part 4: Validation Logic & Decision Tree

To ensure scientific rigor, a self-validating workflow is required.[2][3] The diagram below illustrates the decision logic for validating 3-Propyl-2,3-dihydro-1H-indol-5-amine.

ValidationWorkflow Start Isolated Indoline Product HRMS Step 1: HRMS (Confirm Formula C11H16N2) Start->HRMS NMR Step 2: 1H NMR (Confirm Structure/Isomer) HRMS->NMR PurityCheck Step 3: Purity Validation NMR->PurityCheck EA Method A: Elemental Analysis (Combustion) PurityCheck->EA Standard Path qNMR Method B: qNMR (Internal Standard) PurityCheck->qNMR Precious Sample Decision Result Analysis EA->Decision qNMR->Decision Fail_Solvent Fail: Deviation > 0.4% (Recrystallize/Dry) Decision->Fail_Solvent Mismatch Pass_Pure Pass: Validated Identity (Release COA) Decision->Pass_Pure Matches Theory Fail_Solvent->Start Reprocess

Figure 1: Validation workflow ensuring both structural identity and bulk purity before release.

Part 5: Case Study Simulation

Scenario: A researcher synthesizes 3-Propyl-2,3-dihydro-1H-indol-5-amine via reduction of the corresponding nitro-indoline.

  • Observation: The product is a viscous oil that slowly solidifies.

  • EA Result (Run 1): C: 72.10%, H: 9.30%, N: 15.10%.

    • Analysis: Carbon is low (-2.85%), Hydrogen is high.[3]

    • Diagnosis: Likely solvent retention (Ethanol or Water) or partial oxidation.[3]

  • Action: Sample dried at 50°C under high vacuum (0.1 mbar) for 12 hours.

  • EA Result (Run 2): C: 74.88%, H: 9.12%, N: 15.85%.

    • Analysis: All values within ±0.1% of theoretical.

References
  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations.[3][5] Inorganic Chemistry Frontiers.[3][5] Available at: [Link]

  • National Institutes of Health (NIH). Validation of a generic quantitative 1H NMR method for natural products analysis.[3] PubMed Central.[3] Available at: [Link]

  • PubChem. Indoline Derivatives and Computed Properties.[3] National Library of Medicine.[3] Available at: [Link]

Sources

Comparative

biological assay data for 3-propylindoline vs indole scaffolds

[1] Executive Summary This technical guide provides a comparative analysis of 3-propylindoline (2,3-dihydro-1H-indole derivative) and its aromatic counterpart, 3-propylindole .[1] While often treated as simple redox pair...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comparative analysis of 3-propylindoline (2,3-dihydro-1H-indole derivative) and its aromatic counterpart, 3-propylindole .[1] While often treated as simple redox pairs, these two scaffolds exhibit fundamentally different physicochemical behaviors that dictate their utility in drug discovery.[1][2]

Key Distinction: The transition from indole to indoline is not merely a reduction; it is a transformation from a planar, electron-rich aromatic system (


-donor) to a puckered, chiral, and basic cyclic amine.[1] This guide details how these structural divergences impact biological assay performance, metabolic stability, and target selectivity.[1][2]

Part 1: Physicochemical & Structural Architecture

The biological performance of these scaffolds is rooted in their electronic and steric differences.[2]

FeatureIndole Scaffold (3-Propylindole)Indoline Scaffold (3-Propylindoline)Impact on Bioassay
Geometry Planar (Flat)Puckered (C2/C3 out of plane)Indole excels in narrow hydrophobic pockets; Indoline requires greater steric volume.[1]
Electronic State Aromatic (

electrons)
Non-aromatic (Benzenoid ring only)Indole participates in

stacking; Indoline does not.[1][2]
Basicity (N1) Non-basic (

)
Basic (

)
Indoline can be protonated at physiological pH, improving solubility and ionic bonding.[1][2]
Chirality AchiralChiral at C3 3-Propylindoline exists as

and

enantiomers, requiring enantioselective assays.[1][2]
Structural Logic Diagram

The following diagram illustrates the mechanistic shift from the planar indole to the chiral indoline.

ScaffoldComparison Indole Indole Core (Planar, Aromatic) Binding Target Binding Mode Indole->Binding Pi-Pi Stacking (Flat insertion) Metabolism Metabolic Fate Indole->Metabolism C3-Oxidation (Indolenine formation) Indoline Indoline Core (Puckered, Basic) Indoline->Indole CYP450 / MAO (Bioactivation) Indoline->Binding Ionic Interaction (Protonated Amine) Indoline->Metabolism Dehydrogenation (Aromatization to Indole)

Caption: Mechanistic divergence in binding and metabolism between Indole and Indoline scaffolds.[1]

Part 2: Biological Assay Performance

Target Binding Affinity (GPCRs & Kinases)

The Indole Advantage: In targets requiring intercalation or flat hydrophobic pockets (e.g., DNA minor groove binders, certain Kinase ATP-pockets), the indole scaffold typically shows superior affinity due to


 stacking capabilities with aromatic residues (Phe, Tyr, Trp).[1]

The Indoline Advantage: For G-Protein Coupled Receptors (GPCRs) like 5-HT (Serotonin) or Melatonin receptors, the indoline scaffold often modulates efficacy.[1]

  • Case Study: Comparison of Tryptamine (Indole) vs. Dihydrotryptamine (Indoline).

    • Observation: The reduction of the C2-C3 bond breaks planarity, often reducing affinity slightly for 5-HT receptors but significantly altering intrinsic activity (agonist vs. antagonist profile).

    • 3-Propyl Specifics: The 3-propyl chain in indoline creates a "kinked" vector compared to the rigid indole.[2] This allows 3-propylindoline to access sub-pockets that the planar indole cannot, potentially increasing selectivity for specific receptor subtypes.[1][2]

Metabolic Stability & "Aromatase" Liability

One of the most critical factors in assay data interpretation is the Metabolic Dehydrogenation Pathway .[2]

  • Indole: Prone to oxidation at C3 (forming reactive indolenine intermediates) or hydroxylation at C5/C6.[1][2]

  • Indoline: Acts as a substrate for Cytochrome P450 (specifically CYP3A4 ) which acts as a "desaturase" or "aromatase," converting indoline back into indole.[1][2][3][4]

Experimental Implication: If you screen a 3-propylindoline derivative in a microsomal stability assay (e.g., Human Liver Microsomes), the primary metabolite observed is often the corresponding 3-propylindole.[1]

  • Data Check: In assays involving Indapamide (an indoline drug), CYP3A4 efficiently dehydrogenates the indoline ring to an indole.[1][2][3] This means 3-propylindoline may act as a pro-drug in vivo.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Microsomal Dehydrogenation Assay (Indoline Stability)

Purpose: To quantify the conversion of 3-propylindoline to 3-propylindole by CYP450 enzymes.

Reagents:

  • Test Compound: 3-propylindoline (10 µM final).[1][2]

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1][2]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]

  • Quench Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1][2]

Workflow:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1][2]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL Quench Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor: Depletion of Parent (Indoline, mass

      
      ) and Appearance of Metabolite (Indole, mass 
      
      
      
      ).[1][2]

Validation Criteria:

  • Control: Include Testosterone (high turnover) and Warfarin (low turnover).[1][2]

  • Mass Balance: The appearance of the Indole peak should correlate with the disappearance of the Indoline peak (molar equivalent), confirming dehydrogenation rather than hydroxylation.

Protocol B: Comparative Binding Assay (Radioligand Displacement)

Purpose: To determine the affinity difference between the planar and puckered scaffolds.

Workflow:

  • Membrane Prep: Use CHO cells expressing the target receptor (e.g., 5-HT2A).[1][2]

  • Ligand:

    
    -Ketanserin (or relevant radioligand).[1][2]
    
  • Competition: Incubate membranes with radioligand (

    
     concentration) and varying concentrations (
    
    
    
    to
    
    
    M) of 3-propylindole and 3-propylindoline .
  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Data Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.[1][2]

Expected Outcome:

  • If

    
    : The target requires a planar aromatic system (Intercalation/Stacking).[2]
    
  • If

    
    : The binding is driven by the side chain (propyl amine), and the core scaffold is less critical.
    

Part 4: Data Summary Table

Parameter3-Propylindole 3-Propylindoline Experimental Note
Solubility (pH 7.4) Low (Neutral)Moderate (Partially Ionized)Indoline is a stronger base (

).[1]
Metabolic

Short (C3-oxidation prone)Variable (Dehydrogenation prone)Indoline converts to Indole in HLM assays.[1][2]
Fluorescence High (Indole fluorescence)Low / NegligibleUse Indole fluorescence for intrinsic binding assays.[1][2]
Toxicity Potential Reactive imine formationLow (unless converted)Indoles can form electrophilic 3-methyleneindolenines.[1][2][4][5]

References

  • Indoline Dehydrogenation Mechanism

    • Title: Dehydrogenation of the Indoline-Containing Drug Indapamide by CYP3A4.[2][3]

    • Source: Drug Metabolism and Disposition (NIH/PubMed).[1][2]

    • URL:[Link]

  • Indole vs.

    • Title: Indole and Indoline Scaffolds in Drug Discovery.[1][2]

    • Source: Current Medicinal Chemistry (ResearchGate).[1][2]

    • URL:[Link]

  • Tryptamine vs.

    • Title: The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism.[2]

    • Source: International Journal of Molecular Sciences (MDPI).[1][2]

    • URL:[Link][1]

  • Chemical Properties of Indoline

    • Title: Indoline (2,3-Dihydroindole) Chemical Profile.[1][2][6][7]

    • Source: PubChem.[1][2][6][7]

    • URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

3-Propyl-2,3-dihydro-1H-indol-5-amine proper disposal procedures

Operational Disposal Protocol: 3-Propyl-2,3-dihydro-1H-indol-5-amine Hazard Assessment & Waste Classification Executive Summary: 3-Propyl-2,3-dihydro-1H-indol-5-amine is a specialized organic intermediate. While it may n...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Protocol: 3-Propyl-2,3-dihydro-1H-indol-5-amine

Hazard Assessment & Waste Classification

Executive Summary: 3-Propyl-2,3-dihydro-1H-indol-5-amine is a specialized organic intermediate. While it may not appear on specific EPA "P" or "U" lists (RCRA), it must be treated as a Toxic Organic Base due to its structural homology with 5-aminoindole and other biologically active aromatic amines.

The Causality of Risk:

  • Chemical Structure: The molecule contains a secondary amine (indoline ring) and a primary amine (position 5). This makes it basic and prone to oxidation.

  • Oxidation Potential: Indolines are reducing agents. If mixed with strong oxidizers (e.g., Nitric Acid, Permanganates) in a waste container, they can undergo rapid, exothermic oxidation, leading to fire or explosion.

  • Aquatic Toxicity: Aromatic amines are frequently toxic to aquatic life (H400). Disposal down the drain is strictly prohibited to prevent environmental bioaccumulation.

Waste Stream Designation:

ParameterClassificationRationale
Primary Hazard Toxic / IrritantStructural analog data (H302, H315, H319).
Reactivity Group Organic BaseContains basic nitrogen; incompatible with acids/oxidizers.
RCRA Status Non-Listed HazardousTreat as "Characteristic Waste" (Toxic) if specific testing is absent.
EPA Waste Code D001 (if in flammable solvent) or None (Solid)If solid, label as "Non-RCRA Regulated Hazardous Waste" but incinerate.

Pre-Disposal: The Self-Validating Segregation System

To ensure safety, you must validate the waste stream before addition. This protocol uses a "Stop-Check-Act" system to prevent incompatible mixing.

The "Stop-Check-Act" Protocol:

  • STOP: Do not pour into a general "Organic Waste" carboy without checking the pH and Oxidizer status of the receiving container.

  • CHECK:

    • Oxidizer Test: Dip a starch-iodide strip into the waste container. If it turns blue/black, DO NOT ADD the indoline derivative. (Risk: Fire/Explosion).

    • pH Test: Ensure the receiving container is not highly acidic (pH < 4). (Risk: Exothermic salt formation/precipitation).

  • ACT: If the container is compatible (Neutral/Basic, Non-Oxidizing), proceed with disposal.

Disposal Workflow (Step-by-Step)

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spill cleanup residues, contaminated solids.

  • Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Double-Bagging: Seal the jar, then place it inside a 4-mil clear plastic zip-top bag.

  • Labeling: Apply a yellow "Hazardous Waste" label.

    • Constituents: "3-Propyl-2,3-dihydro-1H-indol-5-amine, Solid."

    • Hazard Checkbox: Toxic.

  • Logistics: Move to the Satellite Accumulation Area (SAA).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Material dissolved in solvents (MeOH, DCM, EtOAc).

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (e.g., DCM): Use the "Halogenated Organic" stream.

    • Non-Halogenated (e.g., Methanol): Use the "Non-Halogenated/Combustible" stream.

  • Quenching (If Reactive Reagents Present): If the mixture contains residual reagents (e.g., borohydrides from the reduction step), quench carefully with dilute acid/water before adding to the waste container.

  • Transfer: Pour into the appropriate HDPE carboy (typically 20L).

  • Logistics: Cap tightly. Ensure the "Start Date" on the tag is filled out.

Visual Decision Logic (Workflow Diagram)

The following diagram illustrates the decision tree for disposing of 3-Propyl-2,3-dihydro-1H-indol-5-amine, ensuring segregation from incompatible oxidizers.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid SolidPath Solid Waste Path IsSolid->SolidPath Yes LiquidPath Liquid Waste Path IsSolid->LiquidPath No Container Place in HDPE/Glass Jar SolidPath->Container CheckOxidizer CRITICAL: Test Receiving Container for Oxidizers LiquidPath->CheckOxidizer DoubleBag Double Bag (4-mil) Container->DoubleBag LabelSolid Label: 'Toxic Solid' DoubleBag->LabelSolid OxidizerPresent STOP: Do Not Mix (Fire Risk) CheckOxidizer->OxidizerPresent Positive (Blue/Black) NoOxidizer Safe to Proceed CheckOxidizer->NoOxidizer Negative SolventType Identify Solvent NoOxidizer->SolventType Halo Halogenated Carboy (e.g., DCM) SolventType->Halo Contains Halogens NonHalo Combustible Carboy (e.g., MeOH) SolventType->NonHalo No Halogens

Caption: Decision tree for segregating 3-Propyl-2,3-dihydro-1H-indol-5-amine waste, prioritizing the prevention of accidental oxidation.

Decontamination & Spill Response

Glassware Cleaning: Indoline derivatives can adhere to glass.

  • Rinse 1: Rinse with a small volume of Acetone or Methanol. Collect this rinse as Liquid Hazardous Waste .

  • Rinse 2: Wash with warm soapy water.

  • Verification: Visual inspection.[1] If dark residue remains (oxidation product), use a base bath (KOH/Isopropanol) soak, but only if the residue is stubborn.

Spill Response (Bench Scale):

  • Evacuate: If dust is airborne, clear the immediate area.

  • PPE: Wear Nitrile gloves, lab coat, and safety goggles. Use a N95 dust mask if powder is loose.

  • Neutralize: N/A (Material is not corrosive).

  • Absorb:

    • Liquids: Cover with vermiculite or spill pads.

    • Solids: Dampen a paper towel with water (to prevent dust) and wipe up.

  • Disposal: Place all cleanup materials into the Solid Toxic Waste bag.

Regulatory Compliance Notes

  • US EPA (RCRA): While this specific CAS is not P-listed, the generator is responsible for determining characteristics. We treat it as hazardous based on the "Mixture Rule" and general toxicity of aromatic amines [1].

  • EU (REACH): Treat as a Substance of Very High Concern (SVHC) candidate due to potential persistence and toxicity. Incineration is the only approved disposal method in the EU [2].

References

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] The National Academies Press.[2] [Link]

Sources

Handling

Comprehensive Handling &amp; Safety Guide: 3-Propyl-2,3-dihydro-1H-indol-5-amine

Disclaimer: The following guide is developed based on Structure-Activity Relationship (SAR) analysis of aromatic amines and indoline derivatives. While specific toxicological data for 3-Propyl-2,3-dihydro-1H-indol-5-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is developed based on Structure-Activity Relationship (SAR) analysis of aromatic amines and indoline derivatives. While specific toxicological data for 3-Propyl-2,3-dihydro-1H-indol-5-amine may be limited in public registries, the functional groups present dictate a high-precaution safety protocol.[1]

Chemical Identity: 3-Propyl-2,3-dihydro-1H-indol-5-amine Functional Class: 5-Aminoindoline Derivative / Aromatic Amine Primary Hazards: Oxidation Sensitivity, Severe Eye Damage, Skin Sensitization, Potential Carcinogenicity (SAR-inferred).

Chemical Risk Profile & Mechanistic Hazards[2]

As a Senior Application Scientist, I must emphasize that safety protocols for this compound are governed by its two critical functional moieties: the electron-rich indoline core and the primary aromatic amine .

The "Why" Behind the Protocol
FeatureMechanistic HazardOperational Implication
5-Amino Group Aniline Analog: Structurally similar to known genotoxicants. Primary aromatic amines can metabolize to reactive electrophiles (N-hydroxylation), posing DNA intercalation risks.Zero-Skin-Contact Policy: Treat as a potential permeator and sensitizer. Double-gloving is mandatory.
Indoline Core Oxidative Instability: The dihydro-indole structure is thermodynamically driven to aromatize (oxidize) to the indole form, accelerated by the electron-donating amino group.Inert Atmosphere: Handling must occur under Nitrogen (

) or Argon (

). Exposure to air turns the compound black/tarry, compromising purity.
Propyl Chain Lipophilicity: The alkyl chain increases lipid solubility compared to the parent amine, potentially enhancing dermal absorption rates.Barrier Selection: Standard latex is insufficient. Nitrile (minimum thickness) or Laminate gloves are required.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Tiered Defense System . Do not rely on a single barrier.

PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the quantity and physical state (solid vs. solution).

PPE_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quant_Small < 100 mg Solid->Quant_Small Quant_Large > 100 mg Solid->Quant_Large Liquid->Quant_Small Liquid->Quant_Large High Permeation Risk PPE_Level1 LEVEL 1: Nitrile Gloves (Double) Safety Glasses Lab Coat Quant_Small->PPE_Level1 PPE_Level2 LEVEL 2: Laminate/Silver Shield Gloves Chemical Goggles Tyvek Sleeves Quant_Large->PPE_Level2 Resp_Control Engineering Control: Fume Hood REQUIRED PPE_Level1->Resp_Control PPE_Level2->Resp_Control

Figure 1: PPE Selection Logic based on operational scale and physical state.

Detailed Specifications
ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Aromatic amines are basic (

). Contact causes immediate, severe corneal damage (alkaline burn). Safety glasses offer insufficient side protection against splashes.
Hand Protection Inner: Nitrile (4 mil) Outer: Nitrile (8 mil) OR Silver Shield® (Laminate)The propyl group enhances lipophilicity. Laminate gloves provide >480 min breakthrough time for broad amine classes. Change outer gloves immediately upon splash.
Body Protection Tyvek® Lab Coat (Closed front)Cotton absorbs amines, holding them against the skin. Tyvek provides a non-porous barrier.
Respiratory Fume Hood (Face velocity: 100 fpm)Inhalation of amine dust/vapors can cause cyanosis (methemoglobinemia). If hood is unavailable, use a Full-Face Respirator with P100/OV cartridges .

Operational Workflow: Synthesis & Handling

Objective: Prevent operator exposure AND prevent compound degradation (oxidation).

Step-by-Step Protocol
A. Preparation (Inert Environment)
  • Degas Solvents: All solvents (Methanol, DCM, THF) must be sparged with Argon or dried over molecular sieves before use.

  • Glassware: Oven-dry all glassware (

    
    ) and cool under a stream of Nitrogen.
    
  • Weighing:

    • Preferred: Weigh inside a glovebox.

    • Alternative: Use a "weighing funnel" technique. Tare the funnel, add solid rapidly, and transfer immediately to the reaction vessel, flushing with

      
      .
      
B. Reaction & Workup
  • Temperature Control: Keep the reaction temperature

    
     unless reflux is strictly required. Higher temperatures accelerate oxidative decomposition.
    
  • Quenching: Neutralize basic residues carefully. If using acid workup, remember that the protonated salt (Indolinium) is significantly more stable to oxidation than the free base.

    • Pro-Tip: Isolate as the Hydrochloride (HCl) or Oxalate salt if possible for long-term storage.

C. Waste Disposal
  • Segregation: Do NOT mix with oxidizing agents (Nitric acid, Peroxides). This can cause exothermic ignition.

  • Labeling: Tag waste clearly as "Toxic: Aromatic Amine" to warn disposal personnel.

  • Decontamination: Wipe surfaces with a 10% Citric Acid solution (converts amine to water-soluble salt) followed by soap and water.

Handling Workflow Diagram

Handling_Workflow Storage Storage: -20°C, Argon, Dark Weigh Weighing: Static-Free, N2 Flush Storage->Weigh Warm to RT React Reaction: Schlenk Line / Sealed Weigh->React Avoid O2 Cleanup Decon: Acid Wash -> Soap React->Cleanup Post-Process Disposal Disposal: Segregated Organic Cleanup->Disposal

Figure 2: Inert atmosphere handling and disposal workflow.

Emergency Response Procedures

Critical Note: Standard First Aid may be insufficient for lipophilic amines.

  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[1][2]

    • Enhanced Decon: If available, use PEG-400 (Polyethylene Glycol) mixed with water. PEG solubilizes lipophilic amines better than water alone.

    • Medical: Monitor for signs of methemoglobinemia (blue lips/fingernails) for 24 hours.

  • Eye Contact:

    • Flush immediately for minimum 30 minutes . Time is critical to prevent permanent corneal opacity.

    • Do not use neutralizing agents in the eye.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Don full PPE (Level 2).

    • Cover spill with vermiculite or sand.

    • Do not use paper towels (combustible surface area).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary for Indoline (2,3-Dihydroindole). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines - Safety and Health Topics. United States Department of Labor.

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research.

Sources

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